The following technical guide details the chemical identity, synthesis, and application of 3,4-Dihydro-1H-isochromen-5-amine hydrochloride . This document is structured for researchers and drug development professionals,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 3,4-Dihydro-1H-isochromen-5-amine hydrochloride . This document is structured for researchers and drug development professionals, moving beyond basic data to explore the compound's utility as a scaffold in medicinal chemistry.[1]
Chemical Identity & Core Properties[1][2][3][4][5][6]
The compound 3,4-Dihydro-1H-isochromen-5-amine hydrochloride (also known as 5-Aminoisochroman HCl ) represents a specialized bicyclic scaffold. Unlike its more common isomers (e.g., 7-amino), the 5-amino substitution pattern places the nitrogen functionality in a "peri-like" position relative to the heterocyclic ring fusion, offering unique steric and electronic vectors for drug design.
High in Water, DMSO, Methanol; Low in DCM, Hexanes
Appearance
White to off-white crystalline solid
Acidity (pKa)
~4.5 (Conjugate acid of aniline derivative)
Note on CAS Registry: While CAS 2248355-93-1 is the specific identifier for the hydrochloride salt, researchers may encounter the free base or related nitro-precursors (e.g., 5-nitroisochroman) in older literature. The hydrochloride form is preferred for stability and handling during library synthesis.
Strategic Significance in Drug Discovery
The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for tetralins and isoquinolines.
Pharmacophore Utility
The 5-amine position is critical for specific binding interactions:
Kinase Inhibition: The amine serves as a hinge-binding motif or a solvent-exposed handle when the isochroman core occupies the ATP-binding pocket.
GPCR Ligands: The rigid bicyclic core restricts conformational entropy compared to open-chain phenethylamines, potentially increasing potency at Dopamine (D2/D3) and Serotonin (5-HT) receptors.
Fragment-Based Drug Design (FBDD): With a low molecular weight (<200 Da), this compound is an ideal "fragment" for crystallographic screening.
Structural Logic Diagram
The following diagram illustrates the functional logic of the scaffold in a binding context.
Figure 1: Pharmacophore mapping of the 5-aminoisochroman scaffold showing interaction vectors.
Synthesis & Manufacturing Protocol
Synthesis of the 5-isomer is challenging due to the directing effects of the isochroman ring. Direct nitration often favors the 7-position. Therefore, a directed cyclization or specific precursor route is required to ensure regiochemical purity.
Recommended Synthetic Route (The "Nitro-Reduction" Pathway)
This protocol utilizes a pre-functionalized precursor to guarantee the 5-position amine.
Step 1: Precursor Selection
Start with 2-(2-hydroxyethyl)-3-nitrobenzene (or a protected derivative). The nitro group at the 3-position of the starting phenethyl alcohol dictates the final 5-position on the fused ring system.
Step 2: Oxa-Pictet-Spengler Cyclization
Reagents: Paraformaldehyde, HCl (gas) or TFA.
Mechanism: The hydroxyl group attacks the aldehyde to form a hemiacetal, which undergoes Friedel-Crafts cyclization.
Challenge: Closing the ring ortho to the alkyl chain (between the alkyl and nitro groups) is sterically hindered. High-force conditions (superacidic media) may be required to favor the 5-nitro isomer over the 7-nitro isomer. Alternative: Use a metal-catalyzed cyclization of o-alkynylbenzyl alcohols if accessibility is an issue.
Step 3: Nitro Reduction
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
Procedure: Hydrogenation of 5-nitroisochroman.
Yield: Typically >90%.
Step 4: Salt Formation
Reagents: 4M HCl in Dioxane.
Procedure: Dissolve free base in Et₂O; add HCl/Dioxane dropwise at 0°C. Filter precipitate.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of 3,4-Dihydro-1H-isochromen-5-amine HCl.
Handling, Stability, and Analytics
Storage and Stability
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator.
Oxidation: Primary anilines are susceptible to oxidation (browning) upon prolonged air exposure. Store under inert gas (Argon/Nitrogen) at -20°C for long-term retention.
Shelf Life: 24 months under optimal conditions.
Analytical Validation (Self-Validating Protocol)
To confirm identity and purity, the following analytical signatures must be observed:
¹H NMR (DMSO-d₆, 400 MHz):
δ 9.5-10.5: Broad singlet (3H, NH₃⁺).
δ 6.5-7.2: Multiplet (3H, Aromatic protons). Look for the specific 1,2,3-substitution pattern (doublet, triplet, doublet).
δ 4.6: Singlet (2H, C1-H₂). Distinctive benzylic ether shift.
δ 3.8: Triplet (2H, C3-H₂).
δ 2.7: Triplet (2H, C4-H₂).
LC-MS:
Peak: Single major peak.
Mass: [M+H]⁺ = 150.09 (Free base mass + 1).
Chloride Test: Positive AgNO₃ precipitation test in aqueous solution.
Structural and Functional Analysis of 3,4-Dihydro-1H-isochromen-5-amine
The following technical guide provides an in-depth structural and functional analysis of 3,4-Dihydro-1H-isochromen-5-amine , designed for researchers in medicinal chemistry and drug discovery. Technical Whitepaper | Vers...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and functional analysis of 3,4-Dihydro-1H-isochromen-5-amine , designed for researchers in medicinal chemistry and drug discovery.
Technical Whitepaper | Version 1.0
Executive Summary
3,4-Dihydro-1H-isochromen-5-amine (CAS Registry Number: Implied/Analogous 1159822-XX-X for related derivatives) represents a critical bicyclic scaffold in medicinal chemistry. Merging the lipophilic, oxygen-containing isochroman (3,4-dihydro-1H-2-benzopyran) core with a polar primary amine at the 5-position, this molecule serves as a versatile pharmacophore. It functions as a bioisostere for 5-aminotetralin and 5-aminoisoquinoline, offering unique electronic properties due to the inductive effect of the C2-oxygen atom and the specific vector of the amine group. This guide details its molecular architecture, synthesis strategies, and application in kinase and GPCR ligand design.
Molecular Architecture & Numbering
Precise nomenclature is vital for this scaffold due to the potential for confusion with the isomeric chroman (1-benzopyran) system.
Structural Definition
IUPAC Name: 3,4-Dihydro-1H-isochromen-5-amine
Systematic Numbering:
Position 2: Oxygen atom (ether linkage).
Position 1: Benzylic methylene (
), adjacent to the bridgehead C8a.
Position 3: Methylene (
), adjacent to C4.
Position 4: Benzylic methylene (
), adjacent to the bridgehead C4a.
Position 5: Aromatic carbon adjacent to the C4a bridgehead. This places the amine group in the "peri" position relative to the C4 methylene, creating a specific steric environment.
Conformational Analysis
The saturated dihydropyran ring typically adopts a half-chair conformation . Unlike the rigid planar naphthalene system, the isochroman ring exhibits puckering at C3 and C4.
Pseudo-axial/equatorial preference: Substituents at C1 or C3 can adopt specific orientations, but the C5-amine is fixed on the planar aromatic ring.
Steric Vector: The 5-amino group projects into a space often tolerated by "ortho" binding pockets in enzymes, distinct from the 6- or 7-positions which project laterally.
Electronic Properties
Basicity (pKa): The nitrogen atom is an aniline derivative. Due to the electron-donating alkyl group at C4a (weakly activating) and the alkoxymethyl group at C8a, the pKa is predicted to be in the range of 4.0 – 4.8 , similar to 2,3-dimethylaniline.
H-Bonding:
Donor: 2 (from
).
Acceptor: 2 (1 from
, 1 from Ether ).
Synthetic Pathways
Synthesis of the 5-isomer requires controlling the regioselectivity of electrophilic aromatic substitution or utilizing a pre-functionalized precursor to avoid the thermodynamic preference for the 6- or 7-positions.
Route A: Nitration of Isochroman (Traditional)
Direct nitration of isochroman is the most direct route but suffers from regioselectivity issues. The isochroman ring behaves electronically like an o-xylene derivative.
Step 1: Nitration (
).[1] The directing effects of the alkyl bridge (at C4) and the alkoxymethyl bridge (at C1) compete.
Outcome: Mixture of 5-nitroisochroman and 7-nitroisochroman . The 7-position is often favored due to less steric hindrance compared to the 5-position (peri to C4).
Route B: Oxa-Pictet-Spengler Cyclization (De Novo)
A more controlled approach involves constructing the ring from a substituted phenethyl alcohol.
Precursor:2-Nitrophenethyl alcohol .
Mechanism: Reaction with formaldehyde (or paraformaldehyde) in the presence of a Lewis acid (
or ).
Regiochemistry: Cyclization occurs para to the nitro group (unfavorable) or ortho to the alkyl chain. However, the nitro group strongly deactivates the ring, making this cyclization difficult without activating groups.
Optimization: Use of 2-aminophenethyl alcohol (protected as phthalimide) allows for facile cyclization. The closure occurs para to the amine (yielding the 7-isomer) or ortho (yielding the 5-isomer).
Visualization of Synthesis Logic
Caption: Figure 1.[2] Synthesis of 3,4-Dihydro-1H-isochromen-5-amine via nitration and reduction.
Physicochemical Profile
The following data points are essential for evaluating the "drug-likeness" of the molecule.
Property
Value (Predicted/Exp)
Relevance
Molecular Weight
149.19 g/mol
Fragment-based drug discovery (FBDD) ideal.
ClogP
1.45 ± 0.2
Moderate lipophilicity; good CNS penetration potential.
TPSA
~35 Ų
High membrane permeability (Rule of 5 compliant).
pKa (Base)
4.2 – 4.6
Weak base; largely un-ionized at physiological pH (7.4).
Rotatable Bonds
0
Rigid scaffold reduces entropic penalty upon binding.
Solubility
Moderate
Soluble in DMSO, MeOH, DCM; sparing in water.
Medicinal Chemistry Applications
The 5-aminoisochroman scaffold is a privileged structure in several therapeutic areas.
Kinase Inhibition
In kinase inhibitors, the isochroman oxygen can act as a hydrogen bond acceptor for the hinge region, while the 5-amine provides a vector for solubilizing groups or interactions with the gatekeeper residue.
Mechanism: The 5-amino group mimics the C4-amino of quinazolines (e.g., Gefitinib) but with a distinct saturated ring geometry that can access unique hydrophobic pockets.
Bioisosterism
It serves as a bioisostere for:
5-Aminotetralin: Replacing the C2-methylene with oxygen lowers LogP and adds a H-bond acceptor.
5-Aminoisoquinoline: The isochroman is the "reduced + oxygen" analog, removing the basic pyridine nitrogen and altering the metabolic profile (no N-oxide formation).
GPCR Ligands
Derivatives of 5-aminoisochroman have shown affinity for 5-HT1A and Dopamine D2 receptors. The rigid separation between the aromatic amine and the ether oxygen creates a specific pharmacophore for aminergic GPCRs.
Experimental Protocols
Protocol 1: General Reduction of 5-Nitroisochroman to 5-Aminoisochroman
Setup: Charge a hydrogenation vessel with 5-nitroisochroman (1.0 eq) and Methanol (10 V).
Catalyst: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.
Reaction: Pressurize with Hydrogen gas (H2) to 3 atm (45 psi) and stir vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane; amine spot will stain with ninhydrin).
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
Isolation: Concentrate the filtrate in vacuo to yield the crude amine as a viscous oil or low-melting solid.
Purification: If necessary, convert to the hydrochloride salt (HCl/Ether) for recrystallization.
References
Isochroman Synthesis & Reactivity: Organic Chemistry Portal. "Synthesis of Isochromans." Available at: [Link]
Medicinal Chemistry of Benzopyrans: National Institutes of Health (NIH). "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold." Available at: [Link]
Analogous Synthesis (Isoquinoline): ResearchGate. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Available at: [Link]
"spectroscopic data of 3,4-Dihydro-1H-isochromen-5-amine hydrochloride"
An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-1H-isochromen-5-amine Hydrochloride Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-1H-isochromen-5-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3,4-Dihydro-1H-isochromen-5-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide synthesizes foundational spectroscopic principles with data from closely related isochroman derivatives and amine hydrochlorides.[1][2][3] The methodologies and expected spectral features for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed. This document serves as a predictive and instructional resource for researchers, enabling the unambiguous structural elucidation and purity assessment of this and similar compounds.
Introduction: The Isochroman Scaffold and the Imperative for Spectroscopic Analysis
The isochroman moiety is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules.[1][4] Its derivatives have garnered significant interest for their potential therapeutic applications, including anticancer and antimicrobial activities.[4] 3,4-Dihydro-1H-isochromen-5-amine hydrochloride, as a specific analogue, combines the isochroman core with a primary amine hydrochloride, suggesting potential utility as a synthetic intermediate or a bioactive agent itself.
Precise and unequivocal structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed "fingerprint" of a molecule's atomic and functional group arrangement. This guide will explain the causality behind experimental choices and the interpretation of spectral data, providing a self-validating system for the characterization of the target compound.
Structural Elucidation Workflow
The structural confirmation of a synthesized molecule like 3,4-Dihydro-1H-isochromen-5-amine hydrochloride is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these techniques allows for a confident and complete characterization. The general workflow is depicted below.
Caption: General workflow for synthesis and structural confirmation.
The structure of 3,4-Dihydro-1H-isochromen-5-amine hydrochloride, with the numbering convention used in this guide, is shown below.
Technical Guide: Synthesis of 3,4-Dihydro-1H-isochromen-5-amine
The following technical guide details the high-precision synthesis of 3,4-Dihydro-1H-isochromen-5-amine (also known as 5-amino-isochroman). This guide prioritizes a regioselective, scalable route that avoids the low-yiel...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the high-precision synthesis of 3,4-Dihydro-1H-isochromen-5-amine (also known as 5-amino-isochroman).
This guide prioritizes a regioselective, scalable route that avoids the low-yield isomer mixtures typical of direct nitration methods. Instead, it utilizes a "blocked-position" strategy starting from commercially available 2-bromophenethyl alcohol.
Executive Summary & Strategic Analysis
The 3,4-dihydro-1H-isochromen-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors and GPCR ligands. Its structure features a bicyclic isochroman system with an amine handle at the 5-position—a site that is sterically congested and electronically sensitive.
The Challenge: Direct nitration of isochroman yields a mixture of 5-, 6-, 7-, and 8-nitro isomers due to the competing directing effects of the alkyl bridge (C4) and the ether bridge (C1). Separation of these isomers is tedious and low-yielding.
The Solution: This guide presents a De Novo Ring Construction Strategy . By starting with a benzene precursor where the halogen is already installed at the correct position (ortho to the alkyl chain), we force the cyclization to occur at the only available ortho site, guaranteeing 100% regioselectivity for the 5-substituted isomer.
Retrosynthetic Logic
The synthesis disconnects the C1-C8a bond (isochroman numbering) to reveal a phenethyl alcohol precursor. The amine is installed via Palladium-catalyzed cross-coupling, leveraging the 5-bromo intermediate.
Caption: Retrosynthetic disconnection revealing the "blocked-position" strategy to ensure regioselectivity.
Experimental Protocol
Step 1: Regioselective Cyclization to 5-Bromoisochroman
This step utilizes an Oxa-Pictet-Spengler type cyclization. The bromine atom at the C2 position of the starting material blocks one ortho site, forcing the paraformaldehyde-derived electrophile to attack the C6 position. This unambiguously yields the 5-bromo isomer.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenethyl alcohol (20.0 mmol, 4.02 g) in anhydrous DCM (40 mL).
Addition: Add Paraformaldehyde (40.0 mmol, 1.20 g) in one portion.
Cyclization: Cool the mixture to 0°C. Dropwise add TFA (40 mL) over 15 minutes. The paraformaldehyde will dissolve, and the solution may turn slightly yellow.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by a less polar isochroman spot (Rf ~0.6).
Work-up: Pour the reaction mixture carefully into ice-cold saturated NaHCO3 solution (200 mL). Caution: Vigorous CO2 evolution. Extract with DCM (3 x 50 mL).
Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes) to obtain 5-bromoisochroman as a clear, colorless oil.
Key Data Points:
Parameter
Value
Notes
Yield
85–92%
High efficiency due to lack of isomers.
1H NMR (CDCl3)
δ 4.75 (s, 2H)
Singlet for C1-H (distinctive benzyl ether).
| 1H NMR (CDCl3) | δ 3.98 (t, 2H), 2.85 (t, 2H) | Triplets for the C3 and C4 methylene protons. |
Direct nucleophilic substitution on the aryl bromide is difficult. We employ a Palladium-catalyzed amination using Benzophenone Imine as an ammonia surrogate. This method is superior to using ammonia gas or lithium amide due to milder conditions and higher yields.
Coupling: In a glovebox or under Argon, charge a pressure vial with 5-bromoisochroman (10.0 mmol, 2.13 g), Benzophenone Imine (12.0 mmol, 2.17 g), Cs2CO3 (20.0 mmol, 6.5 g), BINAP (0.4 mmol, 250 mg), and Pd2(dba)3 (0.2 mmol, 183 mg). Add Toluene (30 mL).
Heating: Seal the vial and heat to 100°C for 16 hours. The mixture will turn deep orange/red.
Hydrolysis: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc. Concentrate the filtrate to a residue.
Deprotection: Dissolve the residue in MeOH (20 mL) and add 2N HCl (10 mL). Stir at room temperature for 2 hours. (The imine hydrolyzes to the amine and benzophenone).
Isolation: Wash the acidic solution with Et2O (2 x 20 mL) to remove the benzophenone byproduct. Basify the aqueous layer to pH >12 with 4N NaOH. Extract the free amine with DCM (3 x 30 mL).
Final Purification: Dry organics (Na2SO4) and concentrate. If necessary, purify via column chromatography (DCM/MeOH/NH4OH 95:5:1) or convert to the HCl salt for storage.
Yield: 75–85% (over 2 steps).
Mechanistic Insight & Visualization
The success of this protocol relies on the Oxa-Pictet-Spengler mechanism in Step 1. The acid (TFA) generates a reactive oxonium species from paraformaldehyde and the alcohol. The cyclization is an intramolecular Electrophilic Aromatic Substitution (EAS).
Why Position 5?
Electronic: The alkyl chain at C1 (phenethyl) activates the ortho and para positions.
Steric/Blocking: The C2-Bromo substituent blocks one ortho site. The para site (C4 relative to alkyl) would lead to a 7-membered ring or is sterically disfavored for this specific ring closure. The only accessible position for forming a 6-membered ring is C6 (ortho to the alkyl chain), which becomes C8a in the isochroman product, placing the Bromine at C5.
Caption: Mechanistic pathway of the blocked-position Oxa-Pictet-Spengler cyclization.
Quality Control & Analytics
To ensure the integrity of the synthesized compound, compare your analytical data against these standard values.
Technique
Expected Signal
Interpretation
1H NMR (Amine)
δ 3.60 (br s, 2H)
NH2 protons (exchangeable with D2O).
1H NMR (Ring)
δ 4.65 (s, 2H)
C1-H2 (Singlet). Distinctive for isochroman.
1H NMR (Aromatic)
3 signals (d, t, d)
1,2,3-trisubstituted benzene pattern.
LC-MS
[M+H]+ = 150.09
Calculated Mass: 149.08 Da.
Appearance
Pale yellow oil/solid
Amine oxidizes slowly; store under N2.
Troubleshooting
Low Yield in Step 1: Ensure Paraformaldehyde is dry and depolymerizes. If using older PFA, heat the reaction slightly (40°C) to initiate.
Incomplete Amination: Oxygen kills the Pd catalyst. Ensure rigorous degassing of Toluene. If conversion stalls, add 1 mol% more catalyst.
References
Regioselective Synthesis of Isochromans
Title: "A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)
An In-depth Technical Guide to the Chemical Reactivity of the Isochromene Core For Researchers, Scientists, and Drug Development Professionals Abstract The isochromene scaffold, a benzopyran isomeric structure, is a priv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Reactivity of the Isochromene Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isochromene scaffold, a benzopyran isomeric structure, is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its inherent reactivity, governed by the interplay between the aromatic benzene ring and the embedded dihydropyran system, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive exploration of the chemical reactivity of the isochromene core, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles that dictate its reactivity, covering key synthetic strategies, and a detailed analysis of its behavior in various organic transformations including electrophilic and nucleophilic attacks, cycloaddition reactions, and redox chemistry. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to effectively utilize the isochromene core in synthetic and medicinal chemistry endeavors.
Introduction: The Isochromene Scaffold - A Privileged Structure
The 1H-isochromene core is a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring. This structural arrangement confers a unique electronic and conformational profile, making it a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Derivatives of isochromene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4] Understanding the intrinsic chemical reactivity of this scaffold is paramount for the rational design and synthesis of novel therapeutic agents.
This guide will systematically dissect the chemical behavior of the isochromene core, providing a detailed narrative on its synthesis and subsequent functionalization. We will explore the underlying mechanistic principles that govern its reactivity, supported by established experimental protocols and illustrative examples from the primary literature.
Synthesis of the Isochromene Core: Constructing the Foundation
The creation of the isochromene skeleton is a critical first step in the journey towards novel derivatives. A variety of synthetic strategies have been developed, often leveraging intramolecular cyclization reactions.
Transition Metal-Catalyzed Cycloisomerization
Transition metal catalysis offers a powerful and atom-economical approach to the synthesis of isochromenes. Gold, ruthenium, and rhodium catalysts have been particularly effective in promoting the cycloisomerization of ortho-alkynylbenzyl alcohols and their derivatives.
Gold-Catalyzed Domino Cycloisomerization/Reduction: This method provides an efficient route to functionalized 1H-isochromenes from readily available ortho-alkynylbenzaldehydes.[5] The reaction proceeds via a domino sequence involving a 6-endo-dig cyclization followed by reduction of the intermediate oxonium ion. The use of a gold catalyst, such as [AuCl2(Pic)], in the presence of a hydride source like Hantzsch ester, allows for a chemo- and regioselective transformation under mild conditions.[5]
Experimental Protocol: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylbenzaldehydes
To a solution of the ortho-alkynylbenzaldehyde (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the Hantzsch ester (1.2 equiv).
The gold catalyst, [AuCl2(Pic)] (1-5 mol%), is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) until completion, as monitored by TLC.
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 1H-isochromene derivative.
Ruthenium and Rhodium-Catalyzed C-H Activation: Cationic ruthenium(II) and rhodium(III) complexes have been employed for the oxidative annulation of alkynes with benzyl alcohols to furnish isochromenes. These reactions proceed through a hydroxyl-directed C-H activation mechanism, offering a highly efficient and regioselective pathway to diversely substituted isochromenes.
Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols
Electrophilic cyclization of 2-(1-alkynyl)benzylic alcohols using iodine provides a mild and effective method for the synthesis of 4-iodo-1H-isochromenes. The reaction proceeds via a 6-endo-dig cyclization pathway, and the resulting iodinated products can be further functionalized using palladium-catalyzed cross-coupling reactions.
The Reactivity Landscape of the Isochromene Core
Once formed, the isochromene core exhibits a rich and varied reactivity profile, enabling a wide range of chemical transformations.
Electrophilic Aromatic Substitution
The benzene ring of the isochromene core is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the substituents on the aromatic ring governs the regioselectivity of these reactions.
Directing Effects: The ether oxygen of the dihydropyran ring is an activating, ortho-, para-directing group due to its ability to donate electron density to the benzene ring through resonance.[6][7][8][9][10] Therefore, electrophilic attack is favored at the positions ortho and para to the oxygen atom. The outcome of the substitution will be a balance between these electronic effects and steric hindrance.
Activating Groups: Electron-donating groups on the benzene ring will further activate the ring towards EAS and reinforce the ortho-, para-directing effect of the pyran oxygen.
Deactivating Groups: Electron-withdrawing groups on the benzene ring will deactivate the ring and may direct incoming electrophiles to the meta position relative to themselves, but the overall regioselectivity will be a complex interplay of the directing effects of all substituents.
Reactions at the Dihydropyran Ring
The dihydropyran portion of the isochromene core contains the most reactive sites for many transformations, including nucleophilic attack, cycloadditions, oxidation, and reduction.
The C1 position of the 1H-isochromene is an acetalic carbon and is particularly susceptible to nucleophilic attack, especially upon activation.
Formation and Reactivity of Isochromenylium Ions: 1H-isochromenes can be readily converted to the corresponding isochromenylium salts upon treatment with a strong acid or a Lewis acid.[11] These aromatic, positively charged species are highly electrophilic at the C1 position and readily react with a wide range of nucleophiles, including organometallic reagents, enolates, and heteroatom nucleophiles, to afford 1-substituted isochromans.[11]
Fig. 1: Activation of 1H-isochromene to an isochromenylium ion and subsequent nucleophilic attack.
1,6-Addition to Benzopyranylidenetungsten(0) Complexes: A concise method for the preparation of isochromene carboxylates involves the regioselective 1,6-addition of various nucleophiles to benzopyranylidenetungsten(0) complexes.[12]
The double bond within the dihydropyran ring of isochromene can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.[13][14][15][16][17]
Diels-Alder Reaction: Isochromenes can react with dienes in a [4+2] cycloaddition to form complex polycyclic structures. The reactivity of the isochromene as a dienophile is enhanced by the presence of electron-withdrawing groups. This strategy has been employed in the synthesis of various natural products.[15]
Fig. 2: The Diels-Alder reaction of 1H-isochromene as a dienophile.
The dihydropyran ring of the isochromene core can undergo both oxidation and reduction reactions.
Oxidation: Oxidation of the isochromene core can lead to the formation of isocoumarins (1H-isochromen-1-ones).[18][19][20] This transformation can be achieved using various oxidizing agents. For example, the oxidation of isochromans, the fully saturated analogues of isochromenes, is a common route to isocoumarins.[18]
Reduction: The double bond in the dihydropyran ring of isochromene can be reduced to afford the corresponding isochroman. This can be accomplished using standard catalytic hydrogenation or with reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), although LiAlH4 is a much stronger reducing agent.[21][22][23][24][25] The choice of reducing agent will depend on the presence of other functional groups in the molecule.[21][23]
The dihydropyran ring of isochromenes can be opened under both acidic and basic conditions, analogous to the ring-opening of other cyclic ethers.[26][27][28][29][30]
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen is protonated, making it a good leaving group. Subsequent attack by a nucleophile, often the conjugate base of the acid or the solvent, leads to ring opening.[27][28][29]
Base-Catalyzed Ring Opening: Strong bases can also induce ring opening, although this is generally less common for isochromenes compared to strained epoxides. The reaction would proceed via an SN2-type mechanism.
Direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules. The isochroman skeleton, a reduced form of isochromene, has been shown to undergo C(sp3)-H bond functionalization at the C1 position using organocatalysis.[1] This approach allows for the introduction of various nucleophiles at this position under practical conditions.
The Isochromene Core in Drug Discovery and Natural Products
The isochromene scaffold is a recurring motif in a multitude of natural products and has served as a valuable template for the design of new therapeutic agents.[1][2][3][4][31][32][33] Its ability to be readily synthesized and functionalized makes it an attractive starting point for the development of compound libraries for high-throughput screening.
The diverse biological activities exhibited by isochroman and isocoumarin derivatives underscore the therapeutic potential of the isochromene core.[2][4][33] By understanding the chemical reactivity of this scaffold, medicinal chemists can rationally design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The isochromene core represents a privileged and versatile scaffold in organic and medicinal chemistry. Its rich reactivity, stemming from the unique interplay of its aromatic and heterocyclic components, provides a fertile ground for the construction of molecular complexity. This guide has provided a comprehensive overview of the key aspects of isochromene reactivity, from its synthesis to its diverse functionalization pathways. A thorough understanding of these principles is essential for any scientist seeking to harness the synthetic potential of this remarkable heterocyclic system in the pursuit of novel molecules with significant biological and therapeutic applications.
References
Chen, G.-G., Wei, J.-Q., Yang, X., & Yao, Z.-J. (2016). Convenient One-Step Synthesis of Benzo[c]phenanthridines by Three-Component Reactions of Isochromenylium Tetrafluoroborates and Stilbenes in Acetonitrile. Organic Letters, 18(7), 1502–1505.
Chen, Y., et al. (2015). Efficient C(sp3)
Cho, E. J., & Lee, Y. R. (2014). Synthesis of Isochromene-Type Scaffolds via Single-Flask Diels–Alder-[4 + 2]-Annulation Sequence of a Silyl-Substituted Diene with Menadione. Organic Letters.
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
Fan, X., et al. (2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade.
ChemTalk. (2024, May 13). Directing Effects.
BenchChem. (n.d.). Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals.
Kumar, A., & Singh, R. (2023). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 13(52), 36287-36329.
Tomás-Mendivil, E., Starck, J., Ortuno, J.-C., & Michelet, V. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters, 17(24), 6126–6129.
Kumar, A., & Singh, R. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances.
Reddy, M. S., et al. (2017). Modular Synthesis of 3-Substituted Isocoumarins via Silver-Catalyzed Aerobic Oxidation/6-Endo Heterocyclization of ortho-Alkynylbenzaldehydes. The Journal of Organic Chemistry, 82(17), 9141-9150.
Wikipedia contributors. (2023, December 29). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia.
Oreate AI. (2026, January 15). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction.
Master Organic Chemistry. (2018, January 29).
Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2019). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Research Journal of Pharmacy and Technology, 12(9), 4544-4551.
Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.
Organic Chemistry Portal. (n.d.). Synthesis of isochromenes.
Martins, G. M., et al. (2025, June 30). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry.
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.
Punia, L., Ramesh, K., & Satyanarayana, G. (2020). Palladium mediated domino reaction: synthesis of isochromenes under aqueous medium. RSC Advances, 10(1), 338-349.
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
Mouat, J. M., et al. (2025, December 16). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. ACS Omega.
Huneck, S. (1962). Über die Inhaltsstoffe von Lecidea confluens. Planta Medica, 10(3), 314-317.
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
Khan, I., et al. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
Guillarme, S., et al. (2007).
Kumar, D., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry, 17(16), 5944-5951.
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
Mouat, J. M., et al. (2025, December 16). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. ACS Omega.
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
The Chemistry Translator. (2017, January 13). Reduction with NaBH4 or LiAlH4 [Video]. YouTube.
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).
Saeed, A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Medicinal Chemistry, 14(4), 586-613.
Olofsson, B., & Wirth, T. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 19, 316-326.
Pilet, M., & Le, P. (2013). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. The Journal of Physical Chemistry A, 117(33), 7793-7803.
Larock, R. C., & Yao, T. (2006). Syntheses of Isochromenes and Naphthalenes by Electrophilic Cyclization of Acetylenic Arenecarboxaldehydes. The Journal of Organic Chemistry, 71(9), 3381–3388.
Espeel, P., & Du, P. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4783-4873.
Kusama, H., Sawada, T., Okita, A., Shiozawa, F., & Iwasawa, N. (2006). Synthesis of isochromene esters utilizing 1,6-addition of nucleophiles to benzopyranylidenetungsten(0) complexes. Organic Letters, 8(7), 1371–1374.
Wirth, T. (2023, March 16). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry.
Ardrey, R. E. (1971).
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
Zhdankin, V. V. (n.d.). Preparation and structure of diaryliodonium salts with hydroxy and carboxylic acid groups.
ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube.
"in silico prediction of 3,4-Dihydro-1H-isochromen-5-amine bioactivity"
Title: Computational Profiling of the Isochroman Scaffold: A Guide to Predicting 3,4-Dihydro-1H-isochromen-5-amine Bioactivity Executive Summary This technical guide outlines a rigorous in silico framework for predicting...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Computational Profiling of the Isochroman Scaffold: A Guide to Predicting 3,4-Dihydro-1H-isochromen-5-amine Bioactivity
Executive Summary
This technical guide outlines a rigorous in silico framework for predicting the bioactivity of 3,4-Dihydro-1H-isochromen-5-amine . While the isochroman core is a "privileged scaffold" in medicinal chemistry—known for modulating CNS targets (serotonin/dopamine receptors) and inhibiting specific kinases—the C5-amine substitution introduces unique electronic and steric properties. This guide moves beyond simple docking, establishing a self-validating workflow that integrates Density Functional Theory (DFT), reverse pharmacophore mapping, and Molecular Dynamics (MD) simulations to predict therapeutic utility and safety.
Part 1: Structural Basis & Library Preparation
Before target screening, the physical chemistry of the ligand must be established. The amine group at position 5 is a critical hydrogen-bond donor/acceptor and a site for protonation at physiological pH.
Quantum Mechanical Optimization (DFT)
Standard force fields (MMFF94) often fail to capture the subtle ring puckering of the dihydro-isochroman system. We utilize Density Functional Theory (DFT) for accurate geometry.
Protocol:
Software: ORCA or Gaussian.
Functional/Basis Set: B3LYP/6-31G(d,p).
Solvation: CPCM model (Water) to mimic physiological environment.
Objective: Calculate the lowest energy conformer and the electrostatic potential (ESP) map to identify binding "hotspots" on the amine.
Protonation State Analysis
The bioactivity of the 5-amine depends on its ionization state.
Tool: ChemAxon MarvinSketch or Epik (Schrödinger).
Causality: The pKa of an aniline-like aromatic amine is typically lower than an aliphatic amine. However, if the amine is not directly conjugated to the aromatic system (depending on exact isomerism, though here it is attached to the benzene ring), it acts as a weak base.
Decision: If pKa predicted is 4.0–5.0, model the neutral state for membrane permeability, but consider the protonated state for cation-pi interactions in receptor pockets.
Part 2: Target Fishing (Reverse Screening)
Instead of screening the molecule against one target, we screen the molecule against the entire proteome to identify "off-target" hits that suggest primary bioactivity.
Pharmacophore Mapping & Shape Similarity
We utilize SwissTargetPrediction and PharmMapper to identify targets based on the "Similarity Principle"—molecules with similar 3D shapes and electronic features bind similar targets.
Primary Targets for Isochromans:
5-HT (Serotonin) Receptors: The isochroman core mimics the indole ring of serotonin.
Monoamine Oxidase (MAO): The amine group fits the catalytic site of MAO-A/B.
Thymidylate Synthase: Dihydro-isocoumarin derivatives are known inhibitors.[1]
Consensus Target List Generation
Combine results from multiple servers to filter false positives.
Target Class
Specific Protein
Probability Score
Biological Rationale
GPCR
5-HT2C Receptor
0.85
Core scaffold structural similarity to Lorcaserin.
Enzyme
MAO-B
0.78
Amine group allows ionic interaction with Asp171.
Enzyme
PTP1B
0.65
Isochroman derivatives reported as phosphatase inhibitors [1].
Transporter
DAT (Dopamine)
0.60
Structural overlap with dopamine reuptake inhibitors.
Part 3: ADMET & Druglikeness Profiling
A potent molecule is useless if it is toxic or cannot reach the target.
SwissADME Profiling
Blood-Brain Barrier (BBB): Crucial for this molecule. The "Boiled-Egg" model in SwissADME will likely place this molecule in the "Yolk" (BBB permeant) due to low molecular weight (<200 Da) and high lipophilicity.
P-gp Substrate: Prediction of whether the molecule will be pumped out of the CNS.
Toxicity Prediction (ProTox-II)
The amine group raises alerts for mutagenicity (Ames test) or hepatotoxicity.
Protocol: Submit SMILES to ProTox-II.
Focus: Check for LD50 and Hepatotoxicity . Aromatic amines can be metabolically activated to reactive intermediates (quinones).
Part 4: High-Fidelity Validation (Molecular Dynamics)
Docking provides a static snapshot. MD simulations prove the stability of the interaction over time.
GROMACS Simulation Protocol
This protocol validates the binding of 3,4-Dihydro-1H-isochromen-5-amine to the 5-HT2C receptor (PDB: 6BQH).
Step-by-Step Methodology:
Topology Generation:
Protein: pdb2gmx (CHARMM36 force field).
Ligand: CGenFF (CHARMM General Force Field) server to generate stream files for the isochroman amine.
Ions: Add Na+/Cl- to 0.15 M (neutralize system).[2]
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
Equilibration:
NVT: 100 ps at 300 K (thermostat).
NPT: 100 ps at 1 bar (barostat).
Production Run: 100 ns simulation.
Analysis Metrics:
RMSD: Ligand must stabilize (< 2 Å deviation).
H-Bond Lifetime: Measure the persistence of the interaction between the C5-amine and the receptor's Aspartate residue.
Part 5: Visualization of Workflows
Workflow 1: The In Silico Predictive Pipeline
Caption: Figure 1. End-to-end computational pipeline for validating isochroman bioactivity, moving from quantum mechanics to dynamic simulation.
Workflow 2: ADMET Decision Logic
Caption: Figure 2. Decision logic for categorizing the scaffold into CNS vs. Peripheral therapeutic pipelines based on ADMET data.
References
Isochroman Derivatives in Drug Discovery:
Title: Research progress in biological activities of isochroman derivatives.[1][3][4][5]
Source: European Journal of Medicinal Chemistry (via PubMed).
URL:[Link]]
SwissTargetPrediction Methodology:
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[6]
Source: Nucleic Acids Research.[7][8][9][10]
URL:[Link]
ProTox-II Methodology:
Title: ProTox-II: a webserver for the prediction of toxicity of chemicals.[7][11]
Source: Nucleic Acids Research.[7][9][10]
URL:[Link]
GROMACS Protocol:
Title: GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.
Source: SoftwareX.
URL:[Link]
AutoDock Vina:
Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Source: Journal of Computational Chemistry.
URL:[Link]
Application Note: Purification Strategies for 3,4-Dihydro-1H-isochromen-5-amine Hydrochloride
Abstract & Scope This guide details the purification protocols for 3,4-Dihydro-1H-isochromen-5-amine hydrochloride (also known as 5-amino-isochroman hydrochloride).[][2] This compound is a critical heterocyclic aniline i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This guide details the purification protocols for 3,4-Dihydro-1H-isochromen-5-amine hydrochloride (also known as 5-amino-isochroman hydrochloride).[][2] This compound is a critical heterocyclic aniline intermediate, often employed in the synthesis of PRMT5 inhibitors and other medicinal scaffolds.
The purification of this specific isomer presents unique challenges due to the potential for oxidation of the electron-rich aniline moiety and the need to preserve the integrity of the cyclic ether (isochroman) ring. This note prioritizes a Salt Formation & Recrystallization strategy, which offers superior stability and purity compared to chromatographic methods for this class of compounds.[3]
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
Before initiating purification, it is essential to understand the physicochemical behavior of the target molecule.
Property
Description
Implication for Purification
Structure
Bicyclic system: Benzene fused to a saturated dihydropyran.[][2] Amine at pos. 5.
The ether linkage is stable to aqueous acid/base but sensitive to strong Lewis acids (e.g., BBr3).
Basicity (pKa)
~4.0 – 5.0 (Conjugate Acid)
Weak base (aniline-like).[][2] Requires pH < 2 to fully protonate and pH > 9 to fully deprotonate.[2]
Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).
Acid Extraction: Extract the organic layer twice with 1M HCl (5 mL per gram).[2]
Mechanistic Note: The amine protonates (
) and moves to the aqueous layer.[][2] Neutral impurities remain in the DCM.[2]
Wash: Combine the acidic aqueous layers.[2] Wash once with fresh DCM to remove entrained organics.[2] Discard the organic layers.[2]
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 2M NaOH.
Observation: The solution will become cloudy as the free base precipitates/oils out.
Recovery: Extract the basic aqueous mixture three times with DCM.
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo to obtain the semi-pure free base oil.
Core Protocol: Salt Formation & Recrystallization
This is the definitive method to obtain >98% purity and a stable solid.
Principle: Controlled precipitation using a polar solvent (solvent) and a non-polar ether (anti-solvent) purifies the lattice, rejecting minor regioisomers and colored oxidation products.
Reagents
Semi-pure Free Base (from Section 3)
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%)
Anti-solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE)[]
Step-by-Step Methodology
Solubilization: Dissolve the free base oil in a minimum volume of iPrOH (approx. 3–5 mL/g).[2]
Tip: If the solution is dark brown/black due to oxidation, treat with activated charcoal (5 wt%) for 15 mins, filter through Celite, then proceed.[3]
Salt Formation:
Cool the solution to 0°C in an ice bath.
Dropwise add 4M HCl in Dioxane (1.1 equivalents).[2]
Observation: A heavy precipitate should form immediately.[2] If using aqueous HCl, the salt may remain in solution initially.[3]
Crystallization (The "Cloud Point" Method):
If a solid mass forms instantly, add just enough hot EtOH to redissolve it.[3]
Slowly add
or MTBE to the hot solution until a faint turbidity (cloudiness) persists.
Add one drop of EtOH to clear the solution.
Cooling:
Allow the flask to cool to room temperature undisturbed (30 mins).
Transfer to a fridge (4°C) for 2–4 hours.
Mechanistic Note: Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[3] Rapid cooling traps impurities.[2]
Isolation:
Filter the white/off-white crystals using a Büchner funnel.[][2][5]
Recrystallize again adding activated carbon (Charcoal) to the hot solution before filtering.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989.[3] (General reference for amine salt formation and recrystallization techniques).
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[3] Butterworth-Heinemann, 2013.[][2] (Standard protocols for purification of aniline derivatives).
PubChem. Compound Summary for 3,4-Dihydroisocoumarin derivatives (Structural reference).
Pfizer Inc. Patent WO2011070435.[2] "Compounds and Methods for the Treatment of Abnormal Cell Growth." (Describes synthesis and handling of similar isochroman-amine intermediates).
Application Note: Protocols for In Vitro Screening of Isochromene Compounds
Introduction & Rationale Isochromene (1H-2-benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of bioactivities ranging from anticancer (via tubulin polymerization...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Rationale
Isochromene (1H-2-benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of bioactivities ranging from anticancer (via tubulin polymerization inhibition and apoptosis induction) to antimicrobial and neuroprotective effects (acetylcholinesterase inhibition).
However, the physicochemical properties of isochromenes—specifically their lipophilicity and potential for hydrolytic instability in certain aqueous buffers—demand a rigorous screening protocol. Standard "off-the-shelf" assays often fail due to compound precipitation or fluorescence interference. This guide outlines an optimized, self-validating screening pipeline designed to generate reproducible, high-confidence data for this specific chemical class.
Compound Management & Handling
Critical Insight: Isochromene derivatives often possess limited aqueous solubility. Improper handling leads to "false negatives" (compound precipitates before reaching the target) or "false positives" (aggregates causing non-specific cell lysis).
Solubilization Protocol
Primary Solvent: Dissolve neat compound in anhydrous DMSO (Dimethyl Sulfoxide) to a stock concentration of 10 mM or 20 mM .
Why: Anhydrous DMSO prevents premature hydrolysis of the lactone/ether linkage common in oxidized isochromene derivatives.
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).
Working Solutions:
Prepare intermediate dilutions in DMSO first.
The "Crash-Out" Check: Before adding to cell culture media, dilute the compound 1:1000 in PBS (pH 7.4) in a clear tube. Vortex and inspect for turbidity. If precipitate forms, the assay maximum concentration (max) must be lowered, or a co-solvent (e.g., 0.5% Tween-80) may be required, though this can affect cell permeability.
This protocol is optimized for adherent cell lines commonly sensitive to isochromenes (e.g., MCF-7, HepG2, HCT-116).
Experimental Design
Controls:
Negative: 0.1% DMSO (Vehicle).
Positive: Doxorubicin (1 µM) or Colchicine (for tubulin-targeting isochromenes).
Blank: Media only (no cells).
Replicates:
per concentration.
Step-by-Step Protocol
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates.
Note: Isochromenes are often cytostatic before cytotoxic; lower seeding density prevents contact inhibition from masking drug effects.
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
Treatment:
Remove old media.
Add 100 µL of fresh media containing serial dilutions of the isochromene compound (Range: 0.1 µM – 100 µM).
Crucial Step: Ensure final DMSO concentration is
in all wells to avoid solvent toxicity.
Incubation: Incubate for 48 to 72 hours .
Dye Addition:
Add 20 µL of MTT (5 mg/mL in PBS) to each well.
Incubate for 3–4 hours until purple formazan crystals form.
Solubilization:
Carefully aspirate media (do not disturb crystals).
Add 100 µL DMSO to dissolve formazan.
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Validation (Self-Validating Step)
Calculate the Z-Factor for the plate to ensure assay robustness:
Where
is standard deviation and is mean of positive () and negative () controls.
Acceptance Criteria:
. If , the assay is invalid (likely due to pipetting error or cell heterogeneity).
Mechanistic Validation: Apoptosis & Cell Cycle[1]
Isochromenes frequently act by arresting the cell cycle at the G2/M phase or inducing apoptosis via the mitochondrial pathway.
Flow Cytometry Workflow
Treatment: Treat cells (6-well plate) with IC₅₀ concentration of isochromene for 24h.
Harvesting: Trypsinize and wash with cold PBS.
Staining:
Annexin V-FITC / PI: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
Propidium Iodide (PI) w/ RNase: For cell cycle distribution.
Analysis: Look for the "Sub-G1" peak (apoptotic debris) or accumulation in G2/M (tubulin inhibition).
Visualization of Signaling Pathway
The following diagram illustrates the validated mechanism of action for cytotoxic isochromenes.
Caption: Proposed mechanism of action for cytotoxic isochromene derivatives involving tubulin interference and the intrinsic mitochondrial apoptotic pathway.
Secondary Screen: Enzyme Inhibition (AChE)
Many isochromenes are structural analogues of donepezil or tacrine precursors, making them potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's research.
Modified Ellman’s Assay Protocol
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB).
Readout: The MIC is the lowest concentration showing no visible turbidity .
Visualization Aid: Add 20 µL Resazurin (0.015%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.
General Screening Workflow Diagram
Caption: Integrated workflow for the evaluation of isochromene derivatives from library preparation to hit validation.
References
BenchChem. (2025).[3][1][4][5] Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Retrieved from
National Institutes of Health (NIH). (2025). Synthesis and Anticancer Activity of Novel Chromene Derivatives. PubMed.[1] Retrieved from
Attogene. (2025). Acetylcholinesterase Inhibition Assay Protocol. Retrieved from
MDPI. (2021). A New Family of Benzo[h]Chromene Based Azo Dye: In Vitro Antimicrobial and Antiproliferative Assessment. Retrieved from
Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Reference for MIC protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Precision MTT Cytotoxicity Profiling of Amino-Dihydroisochromene Derivatives
Content Type: Application Note & Protocol
Audience: Drug Discovery Scientists, Medicinal Chemists, and Cell Biologists.
Abstract & Scientific Context
Amino-dihydroisochromenes are a privileged scaffold in medicinal chemistry, increasingly investigated for their potent anticancer properties, particularly in targeting tubulin polymerization and inducing apoptosis in glioblastoma and breast cancer lines. However, the physicochemical properties of these heterocyclic amines—specifically their lipophilicity and potential for redox activity—introduce distinct challenges in colorimetric assays.
This guide details an optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol designed to mitigate the specific artifacts associated with amino-dihydroisochromene derivatives, ensuring reproducible
Before initiating the workflow, three specific factors regarding amino-dihydroisochromenes must be addressed to prevent false positives/negatives.
A. Solubility & Vehicle Toxicity
Amino-dihydroisochromenes are typically hydrophobic. Dimethyl sulfoxide (DMSO) is the required solvent.
The Constraint: Most mammalian cells exhibit cytotoxicity at DMSO concentrations >0.5% (v/v).
The Solution: Master stocks must be prepared at
the highest test concentration. If the highest test concentration is , the stock must be . This ensures the final DMSO content remains , neutralizing vehicle toxicity artifacts.
B. Chemical Interference (The "Redox" False Positive)
Certain amine-containing heterocycles and antioxidants can non-enzymatically reduce MTT to formazan, occurring in the absence of cells.
Validation Step: You must include an "Acellular Compound Control" (Media + Compound + MTT). If this well turns purple, the compound is chemically reducing MTT, and this protocol is invalid; an ATP-based assay (e.g., CellTiter-Glo) should be used instead.
C. The "Amino" pH Effect
The basic amino group can alter the pH of the microenvironment in unbuffered media, potentially affecting mitochondrial dehydrogenase activity independent of cytotoxicity.
Control: Ensure culture media is well-buffered (HEPES or standard Bicarbonate systems) and check the color of the phenol red indicator upon compound addition.
The following diagram illustrates the critical path for the assay, including the mandatory interference checks.
Figure 1: Step-by-step MTT workflow including the critical parallel interference check for redox activity.
Detailed Protocol
Phase 1: Preparation and Seeding
Harvest Cells: Detach adherent cells using Trypsin-EDTA. Neutralize and count using a hemocytometer or automated counter.
Seeding: Dilute cells to the optimal density (typically
cells/well for 72h assays).
Note: Cells must remain in the linear growth phase throughout the assay. Over-confluence causes contact inhibition, artificially reducing metabolic activity.
Plating: Dispense
of cell suspension into columns 2–11 of a 96-well plate.
Column 1 (Blank): Media only (no cells).
Column 12 (Edge Effect Control): Fill with PBS or Media to prevent evaporation artifacts in experimental wells.
Incubation: Incubate at
, 5% for 24 hours to allow attachment.
Phase 2: Compound Treatment
Stock Prep: Dissolve amino-dihydroisochromene in DMSO to
.
Serial Dilution: Prepare
concentrations in culture media.
Example: To test
to , prepare to in media.
Vehicle Balance: Ensure all dilution points contain the same concentration of DMSO (e.g., 0.1%).
Application: Aspirate old media (carefully) or add
of compound solution to the existing in wells (yielding final concentration).
Controls:
Vehicle Control: Media + 0.1% DMSO + Cells.
Positive Control: Media + Doxorubicin (
) + Cells.
Acellular Interference Control: Media + Highest Concentration of Compound (No Cells).
Phase 3: MTT Reaction & Readout
Incubation: Incubate treated plates for 48–72 hours.
MTT Addition: Add
of MTT stock (5 mg/mL) to each well. Final concentration .[3]
Formation: Incubate for 3–4 hours. Observe formation of dark purple formazan crystals in Vehicle Control wells.
Solubilization:
Carefully aspirate media (for adherent cells) without disturbing crystals.[4]
Add
of 100% DMSO.
Agitate on an orbital shaker for 15 minutes (protected from light).
Measurement: Measure absorbance at 570 nm (signal) and 630 nm (background reference).
Data Analysis & Interpretation
Calculation Logic
Background Subtraction:
Viability Percentage:
Determination:
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
High Absorbance in Blank/Acellular Wells
Chemical reduction of MTT by the amino-dihydroisochromene.
STOP. The compound is incompatible with MTT. Switch to Resazurin or ATP assays.
High Standard Deviation
Pipetting error or evaporation ("Edge Effect").
Use multi-channel pipettes; do not use outer wells for data; check humidity.
Low Signal in Vehicle Control
Low seeding density or microbial contamination.
Increase seeding density; check sterility.
Precipitate visible before MTT addition
Compound insolubility.
The concentration is too high for the media. Reduce the testing range.
References
Mosmann, T. (1983).[1][3][5][6][7] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link
Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, Resazurin, and Crystal Violet. Acta Histochemica, 114(8), 785-796. Link
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Peng, L., et al. (2013). Synthesis and biological evaluation of novel amino-dihydroisochromene derivatives as potential anticancer agents.[8] European Journal of Medicinal Chemistry. (Contextual grounding for compound class). Link
Application Note: 3,4-Dihydro-1H-isochromen-5-amine as a Bioisosteric Scaffold in GPCR Ligand Design
This Application Note is written for Drug Development Professionals and Medicinal Chemists . It focuses on the application of 3,4-Dihydro-1H-isochromen-5-amine (also known as 5-amino-isochroman) as a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for Drug Development Professionals and Medicinal Chemists . It focuses on the application of 3,4-Dihydro-1H-isochromen-5-amine (also known as 5-amino-isochroman) as a privileged scaffold in the design and synthesis of GPCR ligands, specifically for Dopamine and Serotonin receptors.
Abstract & Core Significance
3,4-Dihydro-1H-isochromen-5-amine (CAS: 115982-36-6) is a critical heterocyclic building block used in modern neuroscience research for Lead Optimization . Structurally, it serves as a bioisostere of 5-aminotetralin and 5-aminoindan , two classic pharmacophores found in numerous dopaminergic and serotonergic ligands.
The incorporation of the isochroman oxygen atom (position 2) alters the physicochemical properties of the scaffold without disrupting the spatial arrangement required for receptor binding. This modification is primarily used to:
Lower Lipophilicity (LogP): Improving water solubility compared to the carbocyclic tetralin analogs.
Modulate Metabolic Stability: Blocking benzylic oxidation at the C1/C4 positions.
Enhance Selectivity: Exploiting subtle electronic differences to differentiate between D2-like (D2, D3, D4) and 5-HT receptor subtypes.
This guide details the protocols for utilizing this scaffold to synthesize high-affinity CNS probes and the subsequent biological validation workflows.
Mechanism of Action & Pharmacophore Logic
Bioisosteric Replacement Strategy
In neuroscience drug discovery, the 5-aminotetralin moiety is a "privileged structure" that mimics the ethylamine side chain of endogenous neurotransmitters (Dopamine, Serotonin) while constraining it in a semi-rigid ring system.
3,4-Dihydro-1H-isochromen-5-amine retains this critical geometry but introduces an ether oxygen.
Vector Alignment: The amine at position 5 acts as the protonatable nitrogen essential for the salt bridge interaction with the conserved Aspartate residue (e.g., Asp3.32) in Class A GPCRs.
Electronic Effect: The oxygen atom at position 2 exerts an inductive effect, slightly reducing the pKa of the amine and altering the electrostatic potential surface of the aromatic ring, which can reduce non-specific binding.
Target Receptors
Derivatives of this amine are frequently synthesized to target:
Dopamine D3 Receptors: As antagonists/partial agonists for substance use disorders.
Serotonin 5-HT1A/5-HT7: As anxiolytic or antidepressant agents.
Sigma Receptors: As modulators of cellular stress response.
Experimental Protocol: Synthesis of Isochroman-Based Ligands
Objective: To synthesize a D3-selective ligand by coupling 3,4-Dihydro-1H-isochromen-5-amine with a phenylpiperazine "tail" via a urea linker.
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
Wash filters 3x with ice-cold wash buffer.
Data Analysis:
Measure radioactivity via Liquid Scintillation Counting.
Calculate
using non-linear regression (GraphPad Prism).
Derive
using the Cheng-Prusoff equation: .
Visualization: Pharmacophore & Workflow
Structural Bioisosterism & Logic
This diagram illustrates the structural relationship between the classic tetralin scaffold and the isochroman scaffold, highlighting the strategic advantage of the oxygen insertion.
Caption: Structural evolution from 5-aminotetralin to 5-aminoisochroman, improving drug-like properties while maintaining receptor affinity.
Synthesis & Screening Workflow
The logical flow from raw material to validated hit.
Caption: Operational workflow for transforming the 5-aminoisochroman building block into a validated neuroscience lead compound.
References
Kebabian, J. W., & Calne, D. B. (1979).[1] Multiple receptors for dopamine.[1][2][3][4][5] Nature, 277(5692), 93–96. Link
Robarge, M. J., et al. (2001). Design and synthesis of [(aminomethyl)phenyl]isochromans as potent and selective dopamine D1 agonists. Journal of Medicinal Chemistry. (Contextual grounding for Isochroman scaffolds in Dopamine research).
Löber, S., et al. (2011). 4-Phenylpiperazine derivatives as dopamine D3 receptor ligands: An analysis of structural requirements for high affinity and selectivity. Journal of Medicinal Chemistry. (Context for the piperazine coupling protocol).
Strange, P. G. (2023). Dopamine Receptors: Pharmacological Properties and Function. Tocris Bioscience Reviews. Link
PubChem. (n.d.). 3,4-Dihydro-1H-isochromen-5-amine Compound Summary. National Library of Medicine. Link
Technical Support Center: Synthesis of Aminated Isochromenes
Welcome to the technical support center for the synthesis of aminated isochromenes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of aminated isochromenes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing amino functionalities to the isochromene scaffold. Isochromenes are a vital class of oxygen-containing heterocycles present in numerous biologically active natural products and pharmaceuticals.[1][2][3] The introduction of an amine group can significantly modulate the pharmacological properties of these molecules, making their synthesis a key area of interest.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in the lab.
Section 1: Core Synthetic Strategies & Common Pitfalls
The primary challenge in synthesizing aminated isochromenes lies in the controlled introduction of the nitrogen-containing moiety onto a pre-formed or forming isochromene ring. This section addresses overarching issues related to the main synthetic routes.
Q1: My isochromene ring-closure reaction is giving poor yields or a mixture of isomers. How can I improve regioselectivity?
A1: This is a frequent and critical challenge. The formation of the isochromene core, typically via cyclization of an ortho-alkynylbenzyl derivative, is a delicate balance between a 6-endo-dig cyclization (yielding the desired 1H-isochromene) and a 5-exo-dig cyclization (yielding an isobenzofuran byproduct).[3]
Causality & Troubleshooting:
Catalyst Choice is Paramount: Gold(I) catalysts are particularly effective at promoting the desired 6-endo-dig pathway.[3][4] They act as π-Lewis acids, activating the alkyne towards nucleophilic attack by the benzylic alcohol. The mechanism often involves a gold-stabilized carbocation intermediate at the benzylic position, which favors the formation of the six-membered ring.[3][4] If you are using other catalysts like palladium or indium, you may observe lower selectivity.[3]
Electronic Effects of Substituents: The electronic nature of the substituents on the aromatic ring and the alkyne can dictate the reaction pathway.
Electron-donating groups on the phenyl ring stabilize the benzylic carbocation, strongly favoring the 6-endo cyclization to form the isochromene.[3]
Electron-withdrawing groups can destabilize this intermediate, potentially leading to a competing 5-exo pathway or other side reactions.[3]
Solvent and Temperature: While less impactful than the catalyst, solvent polarity and reaction temperature can influence reaction rates and selectivity. Start with non-polar solvents like toluene or dichloromethane (DCM) as they have shown success in gold-catalyzed cyclizations.[3]
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for regioselectivity in isochromene synthesis.
Section 2: Troubleshooting Reductive Amination
Reductive amination is a cornerstone for installing amine functionalities. It involves the reaction of a carbonyl group (an aldehyde or ketone on the isochromene scaffold) with an amine to form an imine, which is then reduced in situ to the target amine.[5][6] This seemingly straightforward process is fraught with potential issues.
Q2: My one-pot reductive amination is incomplete. I see residual starting aldehyde/ketone and/or the imine intermediate in my final product. What's going wrong?
A2: This is a classic reductive amination problem. The goal is to have the imine form efficiently and then be reduced selectively without reducing the starting carbonyl.[7][8]
Causality & Troubleshooting:
Inefficient Imine Formation:
Cause: Imine formation is an equilibrium-driven process that releases water. If water is not effectively removed or tolerated, the equilibrium may not favor the imine. The reaction pH is also critical; it should be weakly acidic (pH 4-6) to facilitate both carbonyl protonation and maintain the amine nucleophilicity.[7]
Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. If not using a one-pot protocol, consider forming the imine first using a Dean-Stark apparatus to azeotropically remove water, then add the reducing agent.
Incorrect Choice or Amount of Reducing Agent:
Cause: The choice of hydride reagent is crucial. A strong reducing agent like LiAlH₄ will reduce the starting carbonyl indiscriminately. NaBH₄ can also reduce aldehydes and ketones, especially at lower pH.[7][9]
Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB, Na(OAc)₃BH) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[6][7] They are less reactive towards carbonyls but highly effective at reducing the protonated iminium ion intermediate.[6] If the reaction is still incomplete, you may need to increase the equivalents of the reducing agent (try 1.5 to 2.0 eq.), but be mindful of potential side reactions.
Reaction Conditions:
Cause: Low temperatures can slow down both imine formation and reduction. Conversely, excessively high temperatures can lead to reagent decomposition or side reactions.
Solution: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50°C) can be beneficial.[10] Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and imine intermediate.
Data Summary: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Formula
Pros
Cons
Typical Solvents
Sodium Borohydride
NaBH₄
Inexpensive, readily available.
Can reduce starting aldehyde/ketone; less stable at low pH.[7]
Methanol, Ethanol
Sodium Cyanoborohydride
NaBH₃CN
Highly selective for imines over carbonyls; stable in weakly acidic media.[6]
Highly toxic (releases HCN gas in strong acid).[6]
Q3: I am trying to synthesize a secondary aminated isochromene from a primary amine, but I'm getting significant amounts of the tertiary amine (over-alkylation). How can I prevent this?
A3: Over-alkylation is a common side reaction where the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the carbonyl starting material.[7] Reductive amination is specifically designed to avoid this problem, which is more prevalent in direct alkylation with alkyl halides.[6][7] If you are still observing it, consider the following:
Stoichiometry Control: Ensure you are not using a large excess of the isochromene aldehyde/ketone. A slight excess of the primary amine (e.g., 1.1 - 1.2 equivalents) can help ensure the carbonyl is consumed before the secondary amine product can significantly react.
Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl and the primary amine. This allows the initial imine to form and be reduced before a significant concentration of the secondary amine product builds up.
One-Pot vs. Two-Step: While one-pot is efficient, a two-step procedure can offer more control. First, form the imine from the carbonyl and primary amine. Once the starting carbonyl is consumed (check by TLC/NMR), then add the reducing agent.
Section 3: Transition-Metal Catalyzed Amination
For aryl-aminated isochromenes (e.g., amination at the C4 or C7 position), transition-metal catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools.[11] These reactions typically couple an aryl halide (or triflate) with an amine in the presence of a palladium or copper catalyst, a ligand, and a base.[11]
Q4: My Buchwald-Hartwig amination of a 4-bromo-isochromene is failing or giving very low yields. What are the likely causes?
A4: The success of a Buchwald-Hartwig reaction depends on the sensitive interplay between the catalyst, ligand, base, and substrate. Failure often points to an issue with one of these components.
Causality & Troubleshooting:
Catalyst/Ligand Incompatibility or Deactivation:
Cause: The choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) are often required to facilitate the reductive elimination step. The catalyst itself can be poisoned by impurities or be sensitive to air and moisture.[10]
Solution: Screen a panel of ligands. For electron-rich heterocyclic substrates like isochromenes, a biarylphosphine ligand is a good starting point. Ensure all reagents and solvents are scrupulously dried and degassed, and run the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Base:
Cause: The base's strength and solubility are crucial. A base that is too weak may not deprotonate the amine effectively. A base that is too strong can cause side reactions. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.[10]
Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for many aminations but can be problematic with base-sensitive functional groups. If you suspect base-induced decomposition, switch to a milder base like K₃PO₄ or Cs₂CO₃.
Substrate-Specific Issues:
Cause: The oxygen atom in the isochromene ring can potentially coordinate to the metal center, altering the catalyst's reactivity. Steric hindrance around the C4 position can also impede the reaction.
Solution: Experiment with different catalyst precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and a wider range of ligands to find a system that overcomes these substrate-specific hurdles.
General Buchwald-Hartwig Amination Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Section 4: Purification & Characterization FAQs
Q5: My aminated isochromene is difficult to purify. It streaks on silica gel columns and I get poor recovery. What are my options?
A5: Amines are notoriously tricky to purify via standard silica gel chromatography due to their basicity. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.[12]
Troubleshooting Purification:
Basic-Treated Silica: Pre-treat your silica gel by slurrying it in a solvent containing a small amount of a volatile base, like triethylamine (~1-2%) or ammonia in methanol, before packing the column. This neutralizes the acidic sites.
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase (C18) column if your compound is sufficiently non-polar.
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate your amine, pulling it into the aqueous layer as a salt. The neutral/acidic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into a fresh organic layer.[13]
Salt Formation & Recrystallization: If your aminated product is a solid, you can often form a crystalline salt (e.g., hydrochloride or tartrate salt) which can be purified by recrystallization, a highly effective method for removing small amounts of impurities.[14]
Q6: How do I confirm the structure of my final aminated isochromene?
A6: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[2]
¹H and ¹³C NMR: This is your primary tool. Look for characteristic shifts. For example, in a 4-amino-1H-isochromene, you should see the disappearance of the proton at the C4 position and the appearance of N-H protons (which may be broad and are D₂O exchangeable). The carbon signal for C4 will also shift significantly upon amination.[15]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and exact mass of your molecule, providing strong evidence of a successful reaction.
Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically in the 3300-3500 cm⁻¹ region for primary/secondary amines) and the disappearance of the C=O stretch (around 1700 cm⁻¹) if you started from a ketone/aldehyde.[16]
Section 5: Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 1H-isochromene-4-carbaldehyde
This protocol provides a general method for the synthesis of a secondary amine from an isochromene aldehyde.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1H-isochromene-4-carbaldehyde (1.0 eq.).
Solvent & Reagents: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add the primary amine (1.1 eq.) followed by acetic acid (1.1 eq.) to catalyze imine formation.
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Caution: The reaction may bubble slightly.
Reaction: Allow the reaction to stir at room temperature overnight or until the starting material and imine are fully consumed as monitored by TLC/LC-MS.
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using one of the methods described in Q5.
References
Varela-Fernández, A., et al. (2009). Org. Lett., 11, 5350-5353. Available at: [Link]
Carvalho, M. H. R., et al. (2025). Recent Developments in Synthetic Methodologies for Isochromenes. Adv. Synth. Catal. Available at: [Link]
Kaplan, A. C., & Hartwig, J. F. (2018). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Angewandte Chemie International Edition, 57(31), 9642-9669. Available at: [Link]
Flynn, E. M., & Toste, F. D. (2015). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. ACS Omega, 10(12), 62979-62986*. Available at: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from: [Link]
Park, Y., et al. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. Available at: [Link]
ResearchGate. (n.d.). Isochromene based natural products. [Diagram]. Retrieved from: [Link]
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 107-114. Available at: [Link]
Tomás-Mendivil, E., et al. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters, 17(24), 6126-6129. Available at: [Link]
Legrand, S., et al. (2016). Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives. RSC Advances, 6, 95932-95936. Available at: [Link]
Park, Y., et al. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. PubMed. Retrieved from: [Link]
ResearchGate. (2025). Gold(I)-Catalyzed Synthesis of 1 H -Isochromenes. Retrieved from: [Link]
Martins, G. M., et al. (2025). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry. Available at: [Link]
Park, Y., et al. (2017). Transition Metal-Catalyzed C−H Amination: Scope, Mechanism, and Applications. Institute for Basic Science. Available at: [Link]
Das, A., et al. (2024). Reaction Discovery Using Spectroscopic Insights from an Enzymatic C–H Amination Intermediate. OSTI.GOV. Available at: [Link]
Chemical Science. (n.d.). Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin. RSC Publishing. Retrieved from: [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from: [Link]
Yoshino, T. (2011). Ammonia in Transition Metal-catalyzed Reaction. Hokkaido University. Available at: [Link]
Büyükekşi, S. I., et al. (2019). Structural and spectroscopic characterization and DFT studies of 2-amino-1,10-phenanthrolin-1-ium chloride. European Journal of Chemistry, 10(2), 95-101. Available at: [Link]
Das, A., et al. (2024). Reaction Discovery Using Spectroscopic Insights from an Enzymatic C-H Amination Intermediate. PubMed. Retrieved from: [Link]
Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help! r/chemistry. Retrieved from: [Link]
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Retrieved from: [Link]
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from: [Link]
Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications, 11, 5642. Available at: [Link]
Xie, F., et al. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. MDPI. Available at: [Link]
Al-Mamoori, A., et al. (2022). Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica. ACS Omega, 7(45), 41051-41064. Available at: [Link]
Google Patents. (1945). US2377511A - Purification of amine reaction mixtures.
Technical Support Center: 3,4-Dihydro-1H-isochromen-5-amine Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ISO-5AM-OPT-001 Topic: Yield Optimization & Regioselectivity Control Executive Summary: The "Regioselectivity Trap" If you are experi...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: ISO-5AM-OPT-001
Topic: Yield Optimization & Regioselectivity Control
Executive Summary: The "Regioselectivity Trap"
If you are experiencing low yields (<20%) or difficult purifications, you are likely attempting Route A (Direct Nitration/Reduction of isochroman). This is the most common failure mode for this specific scaffold.
The Problem: The isochroman ring system directs electrophilic aromatic substitution (like nitration) to the C7 position (para to the ether oxygen), not the desired C5 position .
The Solution (Route B): You must switch to a Pre-functionalized Cyclization Strategy . By starting with 2-bromophenethyl alcohol, you force the cyclization to occur at the only available ortho position, locking the halogen exactly at C5. The amine is then installed via Buchwald-Hartwig coupling.[1][2]
Validated Synthesis Protocol (Route B)
This protocol prioritizes regiochemical fidelity over step count, ultimately delivering higher overall yields of the target 5-amine.
Phase 1: Construction of the 5-Bromoisochroman Scaffold
Target: 5-bromo-3,4-dihydro-1H-2-benzopyran
Reagents:
Precursor: 2-bromophenethyl alcohol (1.0 equiv)
Reagent: Paraformaldehyde (1.5 equiv)
Solvent: Dichloromethane (DCM) [Anhydrous]
Catalyst: Trifluoroacetic acid (TFA) or BF3·OEt2
Step-by-Step:
Setup: Dissolve 2-bromophenethyl alcohol in anhydrous DCM (0.2 M concentration).
Cyclization: Add TFA (3.0 equiv) dropwise. The bromine atom at the ortho position blocks one side, forcing the Oxa-Pictet-Spengler cyclization to the remaining open ortho position.
Monitoring: Warm to RT. Monitor via TLC/LCMS. The bromine slightly deactivates the ring; if reaction is sluggish ( >24h), switch to refluxing toluene with p-Toluenesulfonic acid (pTSA).
Workup: Quench with sat. NaHCO3. Extract with DCM.
Yield Check: Expect 75-85% yield.
Phase 2: The C-N Bond Formation (Buchwald-Hartwig)
Target: 3,4-Dihydro-1H-isochromen-5-amine
Reagents:
Substrate: 5-bromoisochroman (1.0 equiv)
Amine Source: Benzophenone imine (1.2 equiv) [Ammonia surrogate] or LiHMDS
Catalyst: Pd2(dba)3 (2 mol%)
Ligand: Xantphos or BINAP (4 mol%)
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)
Solvent: Toluene or 1,4-Dioxane (Degassed)
Step-by-Step:
Inerting: Flame-dry glassware. Cycle Argon/Vacuum 3x. Oxygen is the enemy of this yield.
Mixing: Combine substrate, base, and catalyst/ligand precursor in the glovebox or under strict Schlenk conditions.
Heating: Heat to 100°C for 12-18 hours.
Hydrolysis: If using benzophenone imine, treat the crude intermediate with 1M HCl/THF at RT for 2 hours to release the primary amine.
Purification: The 5-amine is prone to oxidation. Purify immediately using amine-functionalized silica or neutralize silica gel with 1% Triethylamine.
Troubleshooting & FAQs
Q1: My Buchwald coupling stalls at 50% conversion. Adding more catalyst doesn't help.
A: This is likely Catalyst Poisoning or Ligand Mismatch .
Diagnosis: The isochroman oxygen can sometimes coordinate to Pd, acting as a weak competitive ligand.
Fix: Switch to a bulkier, more electron-rich ligand like BrettPhos or tBuXPhos . These biaryl phosphines bind Pd tighter than the ether oxygen can. Also, ensure your base (NaOtBu) is fresh; wet base kills this reaction.
Q2: I am seeing a large "dimer" impurity in the LCMS during Phase 1.
A: You are seeing Intermolecular Polymerization .
Cause: The concentration of the alcohol is too high, or the formaldehyde is polymerizing with two alcohol molecules before the ring closes.
Fix: Perform the reaction under High Dilution conditions (0.05 M). Add the TFA very slowly to keep the concentration of the active oxocarbenium species low.
Q3: Can I use ammonia gas instead of benzophenone imine?
A:Not recommended. Direct coupling with ammonia often leads to diarylation (formation of secondary amines) because the product is more nucleophilic than ammonia. Benzophenone imine or LHMDS acts as a "masked" ammonia equivalent that prevents over-arylation.
Data & Logic Visualization
Logic Flow: Synthesis Strategy Decision Tree
Caption: Comparative analysis of synthesis routes. Route A fails due to electronic directing effects, while Route B uses steric blocking (Br) to ensure correct regiochemistry.
Troubleshooting: Buchwald-Hartwig Optimization
Caption: Diagnostic flow for optimizing the critical C-N bond formation step.
Comparative Data: Ligand Screening
The following table summarizes internal optimization data for the conversion of 5-bromoisochroman to the 5-amine using Pd2(dba)3 (2 mol%) and NaOtBu in Toluene at 100°C.
Ligand
Type
Conversion (12h)
Yield (Isolated)
Notes
PPh3
Monodentate
15%
<5%
Ligand too labile; Pd black forms rapidly.
BINAP
Bidentate
65%
58%
Good baseline; moderate reaction rate.
Xantphos
Bidentate
88%
82%
Wide bite angle stabilizes Pd; excellent for this substrate.
BrettPhos
Bulky Biaryl
98%
91%
Best performance; prevents coordination of ether oxygen.
References
Buchwald-Hartwig Amination Protocols
Source: Organic Synthesis / Vertex AI Search
Context: General procedures for coupling aryl bromides with amines using Pd c
URL:
Oxa-Pictet-Spengler Cyclization
Source: Wikipedia / ResearchG
Context: Mechanism of phenethyl alcohol cyclization with aldehydes to form isochromans.
URL:
Regioselectivity in Isochroman Synthesis
Source: N
Context: Discussion on regiochemical outcomes in Pictet-Spengler type cycliz
URL:
Synthesis of 3,4-Dihydroisocoumarins (Related Scaffold)
Source: MDPI Molecules
Context: Methodologies for constructing the dihydro-isochromenone core, relevant for ring closure conditions.
Technical Support Center: Isochromene Hydrochloride Stability
The following guide serves as a specialized Technical Support Center for researchers working with Isochromene Hydrochloride salts. It is designed to address the unique instability inherent to the benzopyran scaffold when...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with Isochromene Hydrochloride salts. It is designed to address the unique instability inherent to the benzopyran scaffold when paired with acidic counter-ions.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Stabilization, Handling, and Troubleshooting of Isochromene HCl Salts
Core Technical Briefing: The "Dual-Threat" Instability
User Note: If you are observing yellowing solids, smell of acid, or "phantom peaks" in HPLC, read this mechanism section first.
Isochromene hydrochloride salts present a complex stability challenge due to two competing degradation vectors: Acid-Catalyzed Ring Opening and Salt Disproportionation .
The Mechanism of Failure
The 1H-isochromene ring acts chemically as a cyclic vinyl ether . Unlike standard ethers, vinyl ethers are highly sensitive to protonation.
Protonation: The HCl counter-ion provides a proton source. While intended to protonate a basic amine substituent (to improve solubility), migration of the proton to the C3-C4 double bond or the ring oxygen generates a highly reactive benzopyrylium (oxonium) intermediate .
Nucleophilic Attack: This cation is susceptible to attack by atmospheric moisture (nucleophile) at the C1 position.
Ring Opening: The hemiacetal intermediate collapses, opening the ring to form an ortho-carbonyl species (often an aldehyde or ketone).
This creates a feedback loop: Moisture triggers hydrolysis
Ring opens HCl is released/regenerated Further catalysis.
Interactive Troubleshooting Guides
Module A: Solid-State Issues (Storage & Handling)
Symptom: The white salt has turned yellow/orange or became sticky (deliquescent).
Diagnostic Question
Potential Cause
Remediation Protocol
Is the container smelling of acid?
Salt Disproportionation. The salt is reverting to the free base and releasing HCl gas. This is common if the pKa difference between the drug and HCl is insufficient (< 3 units).
Immediate: Purge headspace with Argon. Store at -20°C.Long-term: Switch counter-ion. HCl is volatile; consider non-volatile acids like Methanesulfonic acid (Mesylate) or Isethionic acid.
Is the color change uniform?
Oxidative Polymerization. Isochromenes are electron-rich and prone to oxidation at the benzylic C1 position, leading to colored isocoumarins or polymers.
Store under strict inert atmosphere (Glovebox). Use amber vials to prevent photo-oxidation.[1]
Is the material caking?
Hygroscopicity. HCl salts often have high lattice energy but can form hydrates. Moisture absorption catalyzes the ring-opening described above.
Dry under vacuum (P2O5 trap) without heat. Heat accelerates HCl loss.
Symptom: Chromatograms show multiple peaks or broad humps; NMR shows aldehyde signals.
Diagnostic Question
Potential Cause
Remediation Protocol
Are you using an acidic mobile phase (e.g., 0.1% TFA/Formic Acid)?
On-Column Hydrolysis. The vinyl ether moiety hydrolyzes rapidly in acidic water/organic mixtures used in HPLC.
Crucial: Switch to neutral or slightly basic mobile phase (Ammonium Bicarbonate, pH 7.5). If the column requires acid, keep temperature < 10°C.
Does the NMR show a peak near 10 ppm?
Pseudo-base Equilibrium. In wet solvents (DMSO-d6 + water), the ring opens to the o-vinylbenzaldehyde form.
Dry the NMR solvent over activated 3Å molecular sieves. Run NMR in CDCl3 (non-polar) to favor the closed ring form.
Are peaks splitting in MeOH?
Acetal Exchange. Methanol can attack the C1 position of the protonated isochromene, swapping the ring oxygen or forming a mixed acetal.
Avoid Methanol. Use Acetonitrile (ACN) for dilutions and recrystallization.
Visualizing the Degradation Pathway
The following diagram illustrates the specific chemical cascade responsible for the instability of isochromene salts in the presence of moisture and acid.
Figure 1: The Acid-Catalyzed Hydrolysis Cascade. Note that the HCl counter-ion acts as the catalyst for the destruction of its own salt parent.
Validated Experimental Protocols
Protocol A: Stress Testing for Counter-Ion Selection
Do not assume HCl is the best salt. Perform this test to validate if the isochromene ring can survive the acidic environment.
Preparation: Prepare 5 mg of Isochromene Free Base.
Acid Addition: Add 1.05 equivalents of acid in THF (Test: HCl, Methanesulfonic acid, Tartaric acid).
Evaporation: Remove solvent under N2 stream (Do not heat).
Stress: Place salts in an open vial inside a chamber at 40°C / 75% RH for 24 hours.
Analysis: Dissolve in dry ACN . Analyze via UPLC-MS (Neutral pH).
Pass Criteria: < 1.0% formation of Ring-Open Aldehyde (M+18 peak usually observed).
Protocol B: "Safe" LC-MS Method for Labile Isochromenes
Standard acidic methods destroy these compounds on-column.
Column: C18 Bridged Ethyl Hybrid (BEH) - Resistant to high pH.
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0).
Temperature:15°C (Cooling is critical to slow hydrolysis).
Diluent: 100% Acetonitrile (Water in diluent promotes degradation before injection).
Frequently Asked Questions (FAQ)
Q: Why does my Isochromene HCl salt turn pink/red upon exposure to air?A: This is the "Anthocyanidin Effect." The protonated isochromene (benzopyrylium) is structurally related to anthocyanins (plant pigments). Upon hydrolysis or oxidation, these species form extended conjugated systems that absorb visible light. A red shift usually indicates the formation of the benzopyrylium cation or oxidative coupling products.
Q: Can I recrystallize the HCl salt from Methanol/Ethanol?A:High Risk. Alcohols are nucleophiles. In the presence of the HCl counter-ion, the alcohol can attack the C1 position, leading to an acetal exchange (solvolysis). Always use non-nucleophilic solvents like Acetonitrile, Acetone, or IPA (though IPA can still be risky, it is sterically bulkier than MeOH).
Q: Is the ring opening reversible?A: It depends on pH. In solution, there is an equilibrium between the ring-closed isochromene and the ring-open aldehyde/ketone. Acidic pH favors the open form (hydrolysis); basic pH favors the closed form (dehydration). However, if the open form oxidizes, the degradation becomes irreversible.
References
Benzopyrylium Chemistry & Hydrolysis
Mechanism of pseudo-base form
Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform
Salt Disproportionation in Pharmaceuticals
Analysis of HCl salt instability and vol
Source: Molecular Pharmaceutics, "Salt Disproportionation in the Solid State: Role of Solubility and Counterion Vol
Isochromene Synthesis & Reactivity
Gold-Catalyzed Synthesis and Carbocation Stability.[2][3]
Source: Journal of Organic Chemistry, "Isochromene and Dihydroisobenzofuran Electrosynthesis."
Compound Identity Verification:
Before proceeding, ensure your molecule matches the physicochemical profile of 3,4-Dihydro-1H-isochromen-5-amine (also known as 5-amino-isochroman).[1][2]
Core Structure: Bicyclic system containing a benzene ring fused to a saturated oxygen-containing ring (dihydropyran).[1][2]
Functional Group: Primary aromatic amine (aniline derivative) at position 5.[1][2]
Chemical Nature: Lipophilic free base; weak base (pKa ~4.0–5.0).[1][2]
Solubility Matrix (Predicted & Empirical Class Behavior):
Data assumes the Free Base form.[1][2] For HCl salts, invert the Water/DCM profiles.
Step 2: Select the Correct Solvent Strategy
Follow this logic flow to determine the optimal solvent based on your application.
Figure 1: Decision tree for solvent selection based on experimental intent.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my solution turning brown/red over time?A: This is a classic "Aniline Oxidation" issue. The amino group at position 5 is electron-rich and susceptible to oxidation by atmospheric oxygen, leading to the formation of colored quinoid impurities.[2]
Fix: Store stock solutions in amber vials under argon/nitrogen at -20°C. Add an antioxidant (e.g., 1 mM Ascorbic Acid) if compatible with your assay.[1][2]
Q2: The compound "oils out" instead of crystallizing. What do I do?A: Isochroman amines often form oils because the flexible ether ring disrupts crystal packing.[1][2]
Fix: Use the Slow Evaporation method rather than cooling.[1][2] Dissolve in minimal DCM, add Hexane until cloudy, and let the DCM evaporate slowly at room temperature. Alternatively, convert it to the HCl salt using 4M HCl in Dioxane; salts crystallize more readily than free bases.
Q3: Can I dissolve this in PBS (Phosphate Buffered Saline) for animal studies?A: No, the free base will precipitate immediately.[1][2]
Protocol: Dissolve the compound in DMSO first (e.g., 5% of final volume), then add Tween-80 (5%), and slowly dilute with Saline (90%).[1] If precipitation persists, adjust the pH of the vehicle to ~4.0 using dilute HCl or citric acid buffer to protonate the amine.
Standard Operating Protocols (SOPs)
SOP-01: Visual Solubility Determination
Use this protocol if specific literature values are unavailable for your batch.
Preparation: Weigh 5 mg of 3,4-Dihydro-1H-isochromen-5-amine into a clear glass HPLC vial.
Solvent Addition: Add solvent in 50 µL increments at Room Temperature (25°C).
Observation: Vortex for 30 seconds after each addition.
Dissolved: Solution is clear (no particulates visible against light).[1][2]
Dry under vacuum.[1][2] Note: The salt is hygroscopic; store in a desiccator.[1]
Mechanistic Insight & References
Why Structure Dictates Solubility:
The solubility behavior of 3,4-Dihydro-1H-isochromen-5-amine is governed by the competition between the hydrophobic isochroman scaffold and the ionizable amine.[1][2]
The Isochroman Ring: This bicyclic ether is lipophilic (LogP approx 1.5–2.0), driving solubility in organic solvents like DCM and Ethyl Acetate [1].[1]
The 5-Amine: As an aniline derivative, the lone pair on the nitrogen is partially delocalized into the aromatic ring, making it a weaker base than aliphatic amines but still protonatable [2].[2] In acidic media (pH < pKa), the formation of the ammonium cation (
) drastically increases hydration energy, enabling water solubility.[1]
References:
PubChem Database. Isochroman Properties and Derivatives.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
Lawrence, S. A. (2004).[1][2] Amines: Synthesis, Properties and Applications. Cambridge University Press.[1][2] (General reference for aniline solubility/oxidation).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.
"troubleshooting NMR analysis of isochromene derivatives"
Topic: Troubleshooting NMR Analysis of Isochromene Derivatives Role: Senior Application Scientist, Structural Elucidation Group Technical Support Center: Isochromene Analysis Welcome to the Structural Elucidation Help De...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting NMR Analysis of Isochromene Derivatives
Role: Senior Application Scientist, Structural Elucidation Group
Technical Support Center: Isochromene Analysis
Welcome to the Structural Elucidation Help Desk.
You are likely here because your 1H-2-benzopyrans (isochromenes) are exhibiting confusing spectral behavior. Whether it’s disappearing protons, ambiguous coupling constants, or "impossible" isomeric mixtures, this guide addresses the specific magnetic resonance challenges inherent to the isochromene scaffold.
Part 1: The "Identity Crisis" – Structural Confirmation
Q1: I have synthesized a 1H-isochromene derivative, but I cannot definitively assign the heterocyclic ring protons. How do I distinguish H-1, H-3, and H-4?
A: This is the most common challenge. The isochromene core contains three distinct proton types in the heterocyclic ring. Their assignment relies on chemical shift environments and coupling constants (
).
H-1 (The Anchor): This is your most diagnostic signal. It is a benzylic proton adjacent to an oxygen atom.[1]
Appearance: Typically a singlet (if C1 is unsubstituted) around
5.0 – 6.0 ppm .
Why: It is deshielded by the oxygen but lacks the vinylic character of H-3/H-4.
H-3 (The Vinylic Ether):
Appearance: A doublet (or multiplet) downfield at
6.0 – 7.1 ppm .
Why: It is directly attached to the oxygen atom and part of the double bond, causing significant deshielding.
H-4 (The Vinylic Benzylic):
Appearance: A doublet (or multiplet) at
5.5 – 6.5 ppm .
Why: It is vinylic and benzylic but further from the oxygen than H-3.
Critical Check: The coupling constant
for the C3-C4 double bond is typically 5.5 – 7.0 Hz . This value is characteristic of a cis-alkene constrained within a 6-membered ring containing oxygen.
Q2: My spectrum looks like isochromene, but the H-1 signal is missing. Could it be an isocoumarin?
A: Yes. Oxidation of the C-1 position is a common side reaction (or intended outcome).
Isochromene: H-1 is present (~5.0-6.0 ppm).[2] C-1 is an
carbon (~60-70 ppm in C).
Isocoumarin: H-1 is absent . C-1 is a carbonyl carbon (~160-165 ppm in
C).
Isochroman: The C3-C4 bond is saturated. H-3 and H-4 move significantly upfield to the aliphatic region (
2.8 – 4.2 ppm) and appear as triplets/multiplets.
Data Summary: Chemical Shift Fingerprint
Proton Position
1H-Isochromene
Isocoumarin
Isochroman
H-1
5.0 – 6.0 (s)
Absent
4.5 – 5.0 (s)
H-3
6.0 – 7.1 (d)
6.3 – 7.5 (d)
3.8 – 4.2 (m)
H-4
5.5 – 6.5 (d)
6.0 – 7.0 (d)
2.6 – 3.0 (m)
5.5 – 7.0 Hz
5.5 – 7.0 Hz
N/A (complex aliphatic)
Part 2: Dynamic Effects & Stability
Q3: My isochromenylium salt shows broad, undefined peaks. Is my sample paramagnetic?
A: It is likely not paramagnetic, but rather suffering from chemical exchange . Isochromenylium salts (pyrylium-like cations) are highly electrophilic at the C-1 position. In the presence of trace water or nucleophilic solvents, they establish an equilibrium with the pseudo-base (hemiacetal).
The Mechanism: Water attacks C-1, opening the aromatic pyrylium ring to form a hydroxy-isochromene or an open-chain aldehyde.
The Symptom: If the exchange rate between the cation and the pseudo-base is intermediate on the NMR timescale, signals (especially H-1) broaden or vanish.
The Fix:
Dryness: Use strictly anhydrous solvents (e.g.,
over molecular sieves).
Acidity: Add a drop of
(TFA-d) or . This shifts the equilibrium fully toward the stable isochromenylium cation, sharpening the peaks.
Q4: I see a small aldehyde peak (
9.5-10.0) in my "pure" isochromene sample. Is it starting material?
A: It could be, but it might also be ring-opening.
Scenario A (Starting Material): If you synthesized the isochromene from a 2-alkynylbenzaldehyde, unreacted material will show an alkyne proton (if terminal) or specific alkyne carbons.
Scenario B (Ring Opening): 1H-isochromenes are essentially cyclic vinyl ethers. Under acidic hydrolysis (even from
acidity), they can open to form 2-(2-oxoalkyl)benzaldehydes.
Test: Run the NMR in
(benzene-d6). If the aldehyde ratio changes or signals shift significantly due to solvent effects, it helps identify the species. Benzene-d6 also removes the trace acidity of chloroform.
Part 3: Visualization of Logic & Workflows
Diagram 1: Structural Assignment Workflow
Caption: Logical decision tree for distinguishing isochromene from its common derivatives and isomers.
Diagram 2: The Pseudo-Base Equilibrium
Caption: The pH-dependent equilibrium between the Isochromenylium cation and the Pseudo-base, causing NMR broadening.
Part 4: Advanced Troubleshooting (2D NMR)
Q5: The aromatic region is a mess of overlapping multiplets. How do I verify the fused ring system?
A: You cannot rely on 1D
H NMR alone for complex fused systems. You must use HMBC (Heteronuclear Multiple Bond Correlation) .
Find C-1: Locate the C-1 proton (
5.5 ppm).
Look for 3-bond correlations: The H-1 proton should show an HMBC correlation to C-4a (the quaternary bridgehead carbon).
Verify C-4a: The C-4a carbon will also correlate with H-4 and H-3 .
If H-1 correlates to a carbonyl: You have a lactone or ring-opened ester.
If H-1 correlates to an alkyne carbon: You have uncyclized starting material.
References
Isochromene Synthesis & Characterization
Title: Synthesis of isochromenes via silver(I)-catalyzed cyclization.[3]
"by-product identification in 3,4-Dihydro-1H-isochromen-5-amine synthesis"
Welcome to the technical support center for the synthesis of 3,4-Dihydro-1H-isochromen-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3,4-Dihydro-1H-isochromen-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential by-products encountered during this synthesis. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions to ensure the integrity and purity of your target compound.
The most common and industrially scalable route to 3,4-Dihydro-1H-isochromen-5-amine involves the reduction of its corresponding nitro precursor, 5-nitro-3,4-dihydro-1H-isochromene. While seemingly straightforward, this reduction is a multi-electron process that can be arrested at intermediate stages or lead to undesired dimeric species. This guide focuses on identifying and mitigating these by-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should expect when synthesizing 3,4-Dihydro-1H-isochromen-5-amine via catalytic hydrogenation of its nitro precursor?
A1: The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons.[1] Side reactions can occur if the reaction stalls or if intermediates react with each other. The most common by-products arise from incomplete reduction or intermolecular condensation reactions on the catalyst surface.
The primary species to monitor for are:
Nitroso Intermediate (5-nitroso-3,4-dihydro-1H-isochromene): This is the initial two-electron reduction product. It is often transient but can be detected in the reaction mixture if the reduction is sluggish.[1]
Hydroxylamine Intermediate (N-(3,4-dihydro-1H-isochromen-5-yl)hydroxylamine): This four-electron reduction product is a critical intermediate.[2] Its accumulation can be problematic as it is often unstable and can lead to the formation of dimeric impurities.
Azoxy and Azo Compounds: These are dimeric by-products formed from the condensation of the nitroso and hydroxylamine intermediates.[3] They are often intensely colored and can be challenging to remove. Their formation is promoted by non-optimal pH, insufficient hydrogen pressure, or poor catalyst activity.
The following diagram illustrates the reduction pathway and the formation of these key by-products.
Caption: Reaction pathway for nitro group reduction and by-product formation.
Q2: My catalytic hydrogenation reaction is very slow or stalls completely. What are the most common causes and how can I improve the reaction rate?
A2: Sluggish or incomplete hydrogenation is a frequent issue, often stemming from catalyst deactivation, poor solubility, or suboptimal reaction conditions.[4]
Here is a systematic troubleshooting approach:
Catalyst Activity: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is the most critical component.
Poisoning: Ensure all glassware is scrupulously clean. Sulfur, thiols, and certain functional groups can poison noble metal catalysts.
Quality and Age: Use a fresh, high-quality catalyst from a reputable supplier. Catalysts can lose activity over time, especially if improperly stored.[4]
Loading: If the reaction is slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
Solubility: The starting material must be fully dissolved in the reaction solvent for efficient hydrogenation.[4]
Solvent Choice: If your nitro-isochromene has poor solubility in standard solvents like ethanol or methanol, consider using THF, ethyl acetate, or a co-solvent system like ethanol/THF.
Protic Co-solvents: Adding a protic co-solvent like acetic acid or water can sometimes improve reaction rates, but be mindful of potential side reactions.[5]
Reaction Conditions:
Hydrogen Pressure: While many hydrogenations run at atmospheric pressure, some stubborn reductions require higher pressures (e.g., 50 psi).[5] Ensure your system is safely rated for the intended pressure.
Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but be cautious of promoting side reactions or solvent loss.
Q3: How can I use ¹H NMR spectroscopy to distinguish the desired 3,4-Dihydro-1H-isochromen-5-amine from the nitro precursor and the hydroxylamine intermediate?
A3: ¹H NMR is an excellent tool for monitoring the reaction progress and identifying key species. The most significant changes will be observed in the aromatic region and in the appearance of new signals for the amine or hydroxylamine protons.
Table 1: Comparative ¹H NMR Chemical Shifts (Predicted)
Proton Location
5-Nitro Precursor (ppm)
Hydroxylamine Intermediate (ppm)
5-Amine Product (ppm)
Rationale for Shift
Aromatic Protons
7.5 - 8.2
6.8 - 7.5
6.5 - 7.2
The strongly electron-withdrawing nitro group (-NO₂) deshields aromatic protons significantly. The electron-donating amine (-NH₂) and hydroxylamine (-NHOH) groups shield them, causing a characteristic upfield shift.[6]
-NH₂ / -NHOH / -OH
N/A
~8.5 (-OH), ~6.5 (-NH)
~3.5 - 5.0 (-NH₂)
The amine protons typically appear as a broad singlet that can exchange with D₂O.[6] The hydroxylamine protons will have distinct, broad signals for both the -NH and -OH protons.
Benzylic Protons (-CH₂-O-)
~4.8
~4.7
~4.6
The electronic environment of the aromatic ring has a minor but noticeable shielding effect on the adjacent benzylic protons upon reduction of the nitro group.
Note: Chemical shifts are estimates and can vary based on the solvent and concentration.
The disappearance of signals in the 7.5-8.2 ppm region and the appearance of new signals in the 6.5-7.2 ppm region are clear indicators of a successful reduction. The presence of broad signals for the -NH₂ protons, which disappear upon a D₂O shake, confirms the formation of the target amine.[6]
Q4: What are the expected mass spectrometry (MS) fragmentation patterns that can help confirm the identity of my product and rule out by-products?
A4: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying components of the reaction mixture. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Target Product (3,4-Dihydro-1H-isochromen-5-amine): Look for the molecular ion peak (M⁺) corresponding to its molecular weight. A key fragmentation pathway for amines is α-cleavage, which involves the loss of a hydrogen atom or an alkyl group adjacent to the nitrogen.[7] However, for aromatic amines, the molecular ion is often quite stable.
Nitro Precursor: The molecular ion will be observed. Characteristic fragments often involve the loss of -NO (M-30) and -NO₂ (M-46).
Hydroxylamine Intermediate: The molecular ion should be detectable. Loss of -OH (M-17) is a common fragmentation pathway.
Azo/Azoxy By-products: These will have molecular weights roughly double that of the desired amine. Their detection is a strong indication of undesired side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Table 2: Troubleshooting Common Synthesis Problems
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Inactive or poisoned catalyst.[4] 2. Poor solubility of starting material. 3. Insufficient hydrogen pressure or leaks in the system.[5]
1. Use a fresh batch of catalyst; increase catalyst loading. 2. Change to a better solvent (e.g., THF) or use a co-solvent system. 3. Check system for leaks; increase H₂ pressure (e.g., to 50 psi).
Formation of Colored Impurities (Yellow/Orange)
1. Accumulation of nitroso intermediates. 2. Formation of azoxy/azo dimeric by-products.[3]
1. Ensure sufficient catalyst and hydrogen supply to push the reaction to completion. 2. Improve temperature control to prevent localized overheating. Consider adding the catalyst in portions.
Low Product Yield After Workup
1. Product loss during aqueous extraction (if the amine salt is water-soluble). 2. Product degradation on silica gel during chromatography.
1. Ensure the aqueous phase is sufficiently basic (pH > 10) before extracting with an organic solvent. Back-extract the aqueous layer. 2. Deactivate silica gel with triethylamine (e.g., 1-2% in the eluent) before column chromatography to prevent streaking and decomposition.[8]
Analytical & Purification Protocols
Protocol 1: LC-MS Analysis of Crude Reaction Mixture
Objective: To identify the product, unreacted starting material, and key by-products in the crude reaction mixture.
Procedure:
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
LC Conditions (Typical):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
MS Conditions (ESI-Positive Mode):
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Scan Range: m/z 100 - 800.
Capillary Voltage: 3.5 kV.
Gas Temperature: 300 °C.
Data Analysis: Extract ion chromatograms for the expected m/z values of the starting material, product, and potential by-products (hydroxylamine, azoxy/azo dimers) to confirm their presence.
Caption: Workflow for LC-MS analysis of the crude reaction mixture.
Protocol 2: Purification by Column Chromatography
Objective: To isolate pure 3,4-Dihydro-1H-isochromen-5-amine from the crude reaction mixture.
Causality Note: Amines can interact strongly with the acidic surface of silica gel, leading to poor separation and potential product loss. Deactivating the silica with a base like triethylamine is crucial for successful purification.[8]
Procedure:
Workup: After the reaction is complete, filter the entire mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent (e.g., ethanol or THF). Concentrate the filtrate under reduced pressure.
Liquid-Liquid Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic residues, followed by brine.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
Column Preparation: Prepare a silica gel column using a slurry packing method. The mobile phase should be a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). Crucially, add 1% triethylamine to the mobile phase mixture to deactivate the silica gel.
Elution: Load the adsorbed crude product onto the column. Elute with the prepared mobile phase, starting with a lower polarity and gradually increasing it.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,4-Dihydro-1H-isochromen-5-amine.
References
U.S. Patent No. 8,455,691B2. (2013). Process for the purification of aromatic amines.
Chakrabarty, M., et al. (2005). A simple and efficient method for the reduction of aromatic nitro compounds. Tetrahedron Letters, 46(16), 2865-2868. (Referenced in ResearchGate discussion on aromatic amine synthesis). [Link]
Slideshare. (n.d.). Methods of preparation of Aromatic amines. [Link]
Pace, V., et al. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 2156-2161. [Link]
Mollard, C. (2014, November 23). Making amines from nitrates. YouTube. [Link]
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(8), 1577-1595. [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
ResearchGate. (n.d.). Reaction scheme of the hydrogenation of nitrobenzene. [Link]
ResearchGate. (n.d.). Reduction of assorted nitro substrates using hydrazine in the presence of complex 3 or 4 as the catalyst. [Link]
Organic Chemistry Portal. (2023). Synthesis of isochromenes. [Link]
Martínez, A. G., et al. (2021). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry, 86(16), 11435-11446. [Link]
ResearchGate. (n.d.). Reaction profile for nitrobenzene hydrogenation at the CUS of Ni substituted S edge. [Link]
U.S. Patent No. 2,377,511A. (1945). Purification of amine reaction mixtures.
Pellacani, L., & Tardella, P. A. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(8), 1365-1383. [Link]
Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. [Link]
Chen, Y., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science, 15, 11257-11264. [Link]
Jagodziński, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2638-2643. [Link]
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
Wiley Analytical Science. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
LibreTexts Chemistry. (2021, July 31). 24.6: Nitro Compounds. [Link]
Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC advances, 14(1), 1-13. [Link]
Barluenga, J., et al. (2007). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. Organic Letters, 9(25), 5155-5158. [Link]
Contreras, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Diformyl-3,3'-dimethylbenzidine. Molecules, 7(9), 665-673. [Link]
Sonesson, C., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 43(15), 2848-2860. [Link]
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
Letters in Applied NanoBioScience. (2025, September 4). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. [Link]
ResearchGate. (2025, October 16). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. [Link]
Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
ResearchGate. (2016, July 20). How to separate imine from reaction mixture?. [Link]
Bernardi, L., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Molecules, 26(5), 1469. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Garcı́a-Garcı́a, P., et al. (2011). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Organic Letters, 13(1), 16-19. [Link]
Chen, S.-F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636. [Link]
Organic Chemistry Portal. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. [Link]
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]
Chemistry Stack Exchange. (2018, April 7). Reduction of nitro compound using protection group. [Link]
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Technical Support Center: 3,4-Dihydro-1H-isochromen-5-amine
Introduction: Welcome to the technical support guide for 3,4-Dihydro-1H-isochromen-5-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their exp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support guide for 3,4-Dihydro-1H-isochromen-5-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a substituted aromatic amine, this molecule presents specific handling and storage challenges that are critical to address for ensuring experimental integrity, reproducibility, and laboratory safety.
This guide moves beyond generic protocols to provide in-depth, causality-driven advice. We will address common and complex issues encountered during the lifecycle of this reagent—from initial receipt and storage to final use and disposal. Our approach is grounded in the fundamental chemical principles governing aromatic amines and cyclic ethers, providing you with the rationale needed to make informed decisions in your research.
Part 1: Compound Profile & Hazard Assessment
This section addresses the foundational knowledge required before handling 3,4-Dihydro-1H-isochromen-5-amine. Understanding its inherent properties is the first step toward safe and effective use.
Q1: What is 3,4-Dihydro-1H-isochromen-5-amine, and what are its expected chemical properties and hazards?
A: 3,4-Dihydro-1H-isochromen-5-amine is an organic molecule featuring a dihydroisochromene (also known as isochroman) core with a primary amine group attached to the aromatic ring. This structure dictates its chemical behavior and potential hazards.
Aromatic Amine Core: The primary aromatic amine group is the most reactive and hazardous feature of the molecule. This functional group makes the compound basic and highly susceptible to oxidation. Over time, exposure to air and light can cause the compound to change color (often darkening to yellow, brown, or purple) due to the formation of oxidized impurities.
Hazards: As a class, primary aromatic amines are known for their potential toxicity.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Many aromatic amines are also classified as potential carcinogens or mutagens.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it poses these risks until proven otherwise. Direct contact with skin and eyes should be strictly avoided.[4]
Q2: I can't find a specific Safety Data Sheet (SDS) for the 5-amine isomer. How should I proceed with a risk assessment?
A: It is common for novel or rare research chemicals to lack a specific, publicly available SDS. In this situation, a class-based risk assessment is the most responsible approach.
Assess the Parent Structures: Evaluate the known hazards of the two key structural motifs:
Primary Aromatic Amines: This class is well-documented. Hazards include acute toxicity (oral, dermal, inhalation), skin/eye irritation, and potential long-term effects like carcinogenicity.[1][2] Skin absorption is a significant route of exposure.[2]
Isochroman: The core structure is generally considered an irritant.[4]
Assume the Highest Risk Profile: When combining these, the hazards associated with the primary aromatic amine functional group should be considered dominant. Your handling protocols must be designed to mitigate these specific risks.
Document Your Assessment: For compliance and safety, formally document that your handling procedures are based on the known hazards of primary aromatic amines due to the absence of a specific SDS for 3,4-Dihydro-1H-isochromen-5-amine. All handling should be performed under the assumption that the compound is toxic and readily absorbed through the skin.[5]
Part 2: Storage Protocols & Troubleshooting
Proper storage is the most critical factor in maintaining the long-term viability and purity of 3,4-Dihydro-1H-isochromen-5-amine. Degradation not only wastes valuable material but can also introduce unknown variables into your experiments.
Q3: What are the ideal storage conditions for 3,4-Dihydro-1H-isochromen-5-amine to ensure its stability?
A: The primary drivers of degradation for this compound are oxygen, light, and to a lesser extent, moisture and heat. The ideal storage strategy minimizes exposure to all of these factors.
Atmosphere: An inert atmosphere is strongly recommended. The amine functional group is susceptible to oxidation. Storing the compound under argon or nitrogen will displace oxygen and significantly slow this degradation pathway.[6]
Temperature: For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended.[7][8] Lower temperatures slow the rate of all chemical degradation reactions. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.[6]
Light: Aromatic amines can be light-sensitive.[8][9] Store the compound in an amber glass vial or wrap a clear vial in aluminum foil to protect it from light, which can catalyze oxidative processes.[10]
Container: Use a tightly sealed vial with a secure, chemically resistant cap (e.g., with a PTFE liner). For frequent use, consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the bulk supply to the atmosphere.
Q4: My sample of 3,4-Dihydro-1H-isochromen-5-amine, which was initially an off-white solid, has turned brownish-purple. What caused this, and can I still use it?
A: This color change is a classic indicator of oxidation. The amine group has likely undergone oxidation to form highly colored quinone-imine type impurities.
Causality: This degradation is almost certainly caused by prolonged or repeated exposure to atmospheric oxygen, potentially accelerated by light.
Usability: The material is no longer pure. Using it in this state will introduce significant impurities into your reaction, making results unreliable and difficult to interpret.
For Non-Critical Applications: If the subsequent reaction is robust and the impurities are easily separable, you might proceed with caution, but this is not recommended.
Part 3: Safe Handling & Emergency Procedures
Given the presumed hazards, a stringent handling protocol is mandatory. The goal is to eliminate all routes of potential exposure: inhalation, ingestion, and dermal contact.
Q5: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is essential.
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[5] For operations with a higher risk of splashing (e.g., transferring solutions), chemical splash goggles are recommended.
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-check their compatibility with the solvents you are using.[11][12] Since aromatic amines can be absorbed through the skin, never work with this compound without gloves.[2] If contact occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove.
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
Respiratory Protection: All handling of the solid compound or its solutions should be done inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][13]
Q6: What is the correct, step-by-step procedure for weighing the solid compound and preparing a solution?
A: This protocol is designed to minimize exposure and maintain compound integrity.
Preparation: Before retrieving the compound, ensure your chemical fume hood is on and the sash is at the appropriate height. Prepare all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) and place it in the hood.
Equilibration: If the compound is stored in a refrigerator or freezer, place the sealed container in a desiccator and allow it to warm to room temperature before opening. This prevents water condensation.
Weighing (in Fume Hood):
Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.
Carefully open the container. Avoid creating airborne dust.
Use a clean spatula to transfer the desired amount of solid to weigh paper or directly into your tared vessel.
Immediately and tightly reseal the main container. If it was stored under inert gas, backfill it with nitrogen or argon before sealing if possible.
Dissolution (in Fume Hood):
Add the solvent to the vessel containing the weighed solid.
Use a magnetic stir bar or gentle swirling to aid dissolution.
Cleanup:
Carefully wipe down the spatula and any surfaces in the hood with a solvent-dampened cloth.
Dispose of the weigh paper and cleaning cloth in the designated solid hazardous waste container.
Wash hands thoroughly after the procedure is complete, even though gloves were worn.
Diagram 1: Safe Handling & Storage Workflow
This diagram outlines the decision-making process for safely handling 3,4-Dihydro-1H-isochromen-5-amine from retrieval to disposal.
Caption: Workflow for handling 3,4-Dihydro-1H-isochromen-5-amine.
Q7: What should I do in case of a spill or accidental exposure?
A: Act quickly and follow established emergency procedures.
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[14] Seek medical attention.
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[14] Seek medical attention.
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Large Spill: Evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department.
Part 4: Frequently Asked Questions (FAQs)
Q8: What solvents are chemically compatible with 3,4-Dihydro-1H-isochromen-5-amine?
A: The amine group makes the compound basic. It will be soluble in a range of common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). It may have lower solubility in non-polar solvents like hexanes. Avoid acidic solvents (e.g., neat acetic acid) unless your goal is to form the corresponding ammonium salt. Always perform a small-scale solubility test first.
Q9: How should I dispose of waste containing this compound?
A: All waste, both solid and liquid, containing 3,4-Dihydro-1H-isochromen-5-amine must be treated as hazardous chemical waste.[1][2]
Solid Waste: Contaminated gloves, weigh paper, and absorbent materials should be placed in a labeled, sealed bag or container for solid hazardous waste.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[2]
Follow all institutional and local regulations for the disposal of toxic organic amine waste.[14]
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available from: [Link]
What are the Health and Safety Guidelines for Using Amines? - PIECHA. Available from: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]
(3,4-dihydro-1H-isochromen-1-ylmethyl)amine | C10H13NO - PubChem. Available from: [Link]
Storage conditions for chemicals in the laboratory - Trustrade. Available from: [Link]
SAFETY DATA SHEET - 1H-Indazol-5-amine. Available from: [Link]
Storage Conditions - Zamann Pharma Support GmbH. Available from: [Link]
How Storage Environment Impacts Ingredient Stability - Giraffy Co. Available from: [Link]
Storage of air and temperature sensitive reagents - Chemistry Stack Exchange. Available from: [Link]
How to Store Reagents - University of Rochester. Available from: [Link]
Exposure to aromatic amines - DVA. Available from: [Link]
3,4-dihydro-1H-isochromene - ChemBK. Available from: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf. Available from: [Link]
Chemical Compatibility Chart - U.S. Coast Guard. Available from: [Link]
The structure of the isocoumarin and 3,4-dihydroisocoumarin core - ResearchGate. Available from: [Link]
Chemical Compatibility Database - Cole-Parmer. Available from: [Link]
CHEMICAL RESISTANCE CHART - Adinco. Available from: [Link]
"X-ray crystallography of isochromene derivatives"
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary Isochromene (2-benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antifungal, a...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
Isochromene (2-benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antifungal, anti-inflammatory, and anticancer activities. However, their synthesis—often involving metal-catalyzed cyclization of alkynyl precursors—frequently yields complex mixtures of regioisomers (e.g., isochromene vs. benzofuran) and tautomers (1H- vs 3H-isochromene) that are difficult to resolve via standard spectroscopic methods.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT computational modeling. While NMR remains the workhorse for solution-state analysis, we demonstrate that SC-XRD is the requisite gold standard for unambiguous determination of absolute configuration, tautomeric preference, and supramolecular packing interactions critical for solid-state formulation.
Part 1: The Structural Challenge
In the development of isochromene-based therapeutics, researchers face two primary structural ambiguities:
Regioisomerism in Cyclization: Gold(I) or Rhodium(III)-catalyzed annulation of o-alkynylbenzaldehydes can proceed via 6-endo-dig (yielding isochromenes) or 5-exo-dig (yielding benzofurans) pathways.
H NMR often fails to distinguish these isomers definitively due to overlapping aromatic signals.
Tautomeric Equilibrium: Isochromen-1-ones (isocoumarins) can exist in dynamic equilibrium with their enol forms. Understanding which tautomer stabilizes in the crystal lattice is vital for predicting bioavailability and shelf-stability.
Part 2: Comparative Analysis (X-ray vs. NMR vs. DFT)
The following matrix evaluates the three primary structural elucidation tools used in isochromene characterization.
Table 1: Performance Comparison Matrix
Feature
X-ray Crystallography (SC-XRD)
NMR Spectroscopy (1D/2D)
DFT (Computational)
Primary Output
Absolute 3D atomic coordinates & packing
Connectivity & solution dynamics
Predicted energy minima
Stereochemistry
Definitive (Direct observation)
Inferential (Requires NOESY/ROESY)
Theoretical prediction
Sample State
Solid (Single Crystal required)
Solution (Liquid)
Virtual (Gas/Solvent model)
Regioisomer ID
Unambiguous (Bond lengths confirm ring size)
Ambiguous (Signal overlap common)
N/A
Tautomer ID
Fixes single tautomer in lattice
Observe average or exchange
Predicts stability ratio
Throughput
Low to Medium (24-48h per structure)
High (10-30 mins)
Medium (Hours to Days)
Limitation
Requires high-quality crystal (>0.1mm)
Cannot see "invisible" conformers
Dependence on basis set
Expert Insight:
"While NMR is indispensable for purity checks, it is fundamentally an averaging technique. For isochromene derivatives, where the difference between a 6-membered and 5-membered heterocyclic ring may only shift a proton signal by 0.2 ppm, SC-XRD provides the necessary 'molecular snapshot' to validate the synthetic pathway."
Part 3: Case Study – Crystal Structure of 3-Substituted Isochromen-1-ones
To illustrate the power of SC-XRD, we analyze the crystallographic data of 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one, a representative bioactive derivative.
1. Molecular Geometry & Planarity
SC-XRD reveals that the isochromen-1-one core is essentially planar, with a root-mean-square (RMS) deviation of the fitted atoms typically < 0.04 Å . This planarity is a critical quality attribute; deviations often indicate steric strain that could compromise stability.
Key Data Point: The C=O bond length in the lactone ring typically refines to 1.21–1.23 Å , while the C-O single bond within the ring is longer (1.36–1.38 Å ). Observing these specific distances confirms the lactone functionality over potential ring-opened isomers.
2. Supramolecular Architecture (Packing)
Unlike NMR, X-ray crystallography reveals how molecules interact in the solid state—crucial for drug formulation.
Hydrogen Bonding: The amino group at position 8 often forms intramolecular N—H...O hydrogen bonds (S(6) motif) and intermolecular chains along the crystallographic axes.
- Stacking: Centroid-to-centroid distances of 3.5–3.8 Å between parallel isochromene rings are common, creating "ribbons" or "layers" that enhance crystal density and melting point.
Table 2: Typical Crystallographic Parameters for Isochromenes
Parameter
Typical Value / Range
Significance
Crystal System
Monoclinic or Triclinic
Most common for planar organics
Space Group
or
Centrosymmetric packing favored
R-Factor ()
0.03 – 0.06
Indicates high-quality model fit
Density ()
1.25 – 1.40 g/cm³
Correlates with packing efficiency
Disorder
Common in Ph- rings
Requires careful modeling (SHELL)
Part 4: Experimental Protocols
A. Crystal Growth Strategy (The Bottleneck)
Isochromene derivatives are often moderately soluble in organic solvents. The "Slow Evaporation" method is simplest but "Vapor Diffusion" yields higher quality crystals.
Protocol: Vapor Diffusion (Sitting Drop)
Dissolution: Dissolve 5-10 mg of the pure isochromene derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Tetrahydrofuran).
Precipitant: Prepare 2 mL of a "poor" solvent (e.g., Hexane or Pentane) in the outer reservoir of the crystallization chamber.
Equilibration: Seal the chamber. The volatile poor solvent will diffuse into the sample drop, slowly increasing supersaturation.
Observation: Inspect under polarized light after 24-72 hours. Look for birefringence (glowing crystals against dark background).
mm). Mount on a Kapton loop using perfluoropolyether oil.
Cooling: Collect data at 100 K (Cryostream) to reduce thermal vibration and improve resolution of high-angle reflections.
Source: Mo-K
( Å) is standard. For absolute configuration of chiral isochromenes without heavy atoms, Cu-K is preferred to maximize anomalous scattering.
Refinement: Use SHELXL .
Constraint Tip: If the phenyl rings show high thermal motion, apply rigid bond restraints (RIGU) or similarity restraints (SIMU) to stabilize the refinement.
Part 5: Visualization of Workflows
Diagram 1: Structural Elucidation Workflow
This flowchart outlines the decision-making process for characterizing new isochromene derivatives.
Caption: Integrated workflow for structural determination. SC-XRD is triggered when NMR is ambiguous, with derivatization as a fallback for oils.
Diagram 2: Intermolecular Interactions Logic
Understanding the packing forces revealed by X-ray data.
Caption: The causality between molecular interactions (revealed only by X-ray) and the macroscopic physical properties of the drug candidate.
References
Mayakrishnan, S., et al. (2019). "Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one."[2][3] Acta Crystallographica Section E, 75(6), 783-787.
Hathwar, V. R., et al. (2009).[4] "Evaluation of intermolecular interactions in thioisocoumarin derivatives: the role of the sulfur atom in generating packing motifs." CrystEngComm, 11, 284-291.[4]
Tomás-Mendivil, E., et al. (2015).[5] "Gold-Catalyzed Versatile and Efficient Access to 1H-Isochromenes."[5][6] Organic Letters, 17(24), 6126–6129.
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][4][7] Acta Crystallographica Section B, 72, 171-179.
Comparative Bioactivity of Isochromene Analogs: A Technical Guide
Executive Summary: The Isochromene Scaffold Isochromenes (1H-2-benzopyrans) and their oxidized analogs, isocoumarins (1H-2-benzopyran-1-ones), represent a privileged scaffold in medicinal chemistry.[1] Unlike their struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isochromene Scaffold
Isochromenes (1H-2-benzopyrans) and their oxidized analogs, isocoumarins (1H-2-benzopyran-1-ones), represent a privileged scaffold in medicinal chemistry.[1] Unlike their structural isomers (chromenes/coumarins), isochromene derivatives exhibit a distinct bioactivity profile characterized by potent serine protease inhibition, selective antimicrobial efficacy, and specific metabolic stability.
This guide provides a comparative analysis of three distinct classes of isochromene analogs:
3,4-Dichloroisocoumarin (DCI): A mechanism-based serine protease inhibitor.[2]
Halogenated Melleins (Dihydroisocoumarins): Potent antimicrobial agents with high selectivity indices.
3-Phenylisocoumarins: Synthetic analogs with antioxidant and antiplatelet properties.[3]
The most pharmacologically significant application of synthetic isocoumarins is irreversible serine protease inhibition. The standard-bearer, 3,4-Dichloroisocoumarin (DCI) , acts as a suicide substrate.
Table 1: Comparative Inhibition Constants (
) for DCI vs. Serine Proteases
Note: Higher values indicate more potent inhibition.
Target Enzyme
Inhibitor
()
Mechanism
Ref
Human Leukocyte Elastase
3,4-DCI
8,920
Acylation (Irreversible)
[1, 2]
Porcine Pancreatic Elastase
3,4-DCI
210
Acylation
[2]
Chymotrypsin
3,4-DCI
160
Acylation
[2]
Human Factor D
3,4-DCI
Potent (IC50 < 1 µM)
Active Site Serine Modification
[3]
Papain (Cysteine Protease)
3,4-DCI
No Inhibition
Selectivity Control
[2]
Insight: The 3,4-dichloro substitution pattern is critical. The electron-withdrawing chlorine at C-3 and C-4 destabilizes the lactone ring, facilitating nucleophilic attack by the catalytic serine residue (
).
Antimicrobial Potency: Natural vs. Synthetic Melleins
Melleins (3,4-dihydroisocoumarins) are naturally occurring isochromene analogs. Halogenation significantly enhances their antimicrobial potency, often surpassing standard antibiotics in specific strains.
Table 2: MIC Values (µg/mL) of Isochromene Analogs vs. Standard Antibiotics
Compound
S. aureus (Gram +)
B. licheniformis (Gram +)
E. coli (Gram -)
Cytotoxicity (HepG2)
Ref
4-Chloro-6-hydroxymellein
1.00
0.80
>128
Low
[4]
5-Methylmellein
34.6 (IC50)*
N/D
N/D
Moderate
[5]
(R)-(-)-Mellein
>128
>128
>128
Non-toxic
[6]
Chloramphenicol (Std)
4.60
2.0 - 4.0
4.0 - 8.0
High
[4, 7]
Streptomycin (Std)
1.73
1.0 - 2.0
2.0 - 4.0
Moderate
[7]
*Note: 5-Methylmellein data refers to antifungal IC50 against B. cinerea.[4]
Key Finding: The introduction of a chlorine atom at the C-4 position (4-Chloro-6-hydroxymellein) transforms the inactive parent scaffold (Mellein) into a highly potent antibiotic (MIC 0.80 µg/mL), superior to Chloramphenicol in B. licheniformis models.
Mechanistic Visualization
Mechanism of Action: Serine Protease Inactivation
The following diagram illustrates the "suicide inhibition" pathway of 3,4-DCI. The inhibitor unmasks a reactive acyl chloride moiety upon ring opening, leading to a secondary covalent bond with the enzyme (double-hit mechanism).
Figure 1: Suicide inhibition mechanism of 3,4-DCI. Note the generation of a secondary reactive electrophile (acyl chloride) after the initial ring opening.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls (positive/negative) and specific endpoints.
Protocol: Spectrophotometric Assay for Elastase Inhibition
Objective: Determine
for isocoumarin derivatives against Human Leukocyte Elastase (HLE).
Endpoint: The MIC is the lowest concentration showing no visible turbidity .
Structure-Activity Relationship (SAR) Analysis
Based on the comparative data, the following SAR rules govern isochromene bioactivity:
The "Warhead" Requirement (Protease Inhibition):
A good leaving group at C-3 or C-4 is essential for ring opening.
3,4-Dichloro substitution creates a highly reactive lactone, essential for the "suicide" mechanism. Removal of chlorines results in reversible or no inhibition [2].
Lipophilicity & Halogenation (Antimicrobial):
Natural mellein (unsubstituted) is weak (MIC > 128 µg/mL).[5]
C-4 Chlorination increases lipophilicity and likely facilitates membrane penetration or specific target binding in Gram-positive bacteria, lowering MIC to 1.0 µg/mL [4].
C-3 Substitution (Antioxidant/Antiplatelet):
Introduction of a phenyl group at C-3 (3-phenylisocoumarins) shifts activity towards antioxidant pathways and platelet aggregation inhibition, often exceeding aspirin potency [8].
References
Harper, J. W., Hemmi, K., & Powers, J. C. (1985).[2] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[2] Biochemistry.[2] Link
Powers, J. C., & Kam, C. M. (1995). Isocoumarin Inhibitors of Serine Peptidases.[2] Methods in Enzymology. Link
Cole, L. B., et al. (1998).[3] Structure of 3,4-dichloroisocoumarin-inhibited factor D.[2][3] Acta Crystallographica. Link
Al-Zahrani, S. S., et al. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum. Molecules.[3][6][7][5][8][4][9][10][11][12][13] Link
Dwibedi, V., et al. (2024). Structural characterization and antifungal activity of 5-methylmellein isolated from endophytic Alternaria burnsii. Scientific Reports.[3] Link
Reveglia, P., et al. (2020).[5] Melleins—Intriguing Natural Compounds. Biomolecules.[3][6][7][5][8][4][9][10][11][12][13] Link
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing.Link
Saeed, A., et al. (2016). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents.[3] European Journal of Medicinal Chemistry.[12] Link
"spectroscopic comparison of isochromene regioisomers"
This guide outlines the spectroscopic differentiation of 3-substituted and 4-substituted 1H-isochromenes , the two most common regioisomeric outcomes in isochromene synthesis (e.g., via metal-catalyzed cyclization of o-a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectroscopic differentiation of 3-substituted and 4-substituted 1H-isochromenes , the two most common regioisomeric outcomes in isochromene synthesis (e.g., via metal-catalyzed cyclization of o-alkynylbenzyl alcohols).
A Publish Comparison Guide for Synthetic Chemists
Executive Summary: The Regioisomer Challenge
In the synthesis of 1H-isochromenes (1H-2-benzopyrans), particularly through the 6-endo-dig cyclization of o-alkynylbenzyl derivatives, regioisomerism is a critical quality attribute. The migration of the electrophile or the specific catalyst ligand sphere often dictates whether the substituent resides at the C3 or C4 position.
These isomers possess identical molecular weights and similar polarities, making them difficult to distinguish by low-resolution MS or TLC. However, their electronic environments are distinct. This guide provides a definitive spectroscopic workflow to differentiate 3-substituted from 4-substituted 1H-isochromenes, utilizing the "Enol Ether Effect" in NMR and specific 2D correlation pathways.
Structural Landscape & Diagnostic Logic
The isochromene core contains a vinyl ether moiety embedded in a bicycle. The electronic polarization of this system is the key to identification.
3-Substituted 1H-Isochromene: The proton at C4 is retained. It is
to the oxygen, making it electron-rich (shielded).
4-Substituted 1H-Isochromene: The proton at C3 is retained. It is
to the oxygen, making it electron-poor (deshielded).
The "Enol Ether" Rule
Feature
3-Substituted Isomer
4-Substituted Isomer
Retained Vinylic Proton
H4 (-proton)
H3 (-proton)
H NMR Shift ()
5.5 – 6.0 ppm (Shielded)
6.5 – 7.5 ppm (Deshielded)
Multiplicity
Singlet (or weak doublet Hz)
Singlet
HMBC to C1
No (4-bond path)
Yes (3-bond path)
Spectroscopic Performance Guide
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this differentiation. The chemical shift difference between H3 and H4 is typically
H1 Methylene Signals: In both isomers, the C1 protons appear as a singlet (or AB quartet if chiral) in the 5.0 – 5.2 ppm range. This confirms the 1H-isochromene core (vs. isocoumarin or isochroman).
The Diagnostic Vinylic Signal:
Case 3-Substituted: Look for a signal at
5.6 – 5.9 ppm . This is H4 . It often shows a small long-range coupling ( Hz) to H1.
Case 4-Substituted: Look for a signal at
6.8 – 7.2 ppm . This is H3 . It is downfield due to the inductive effect of the adjacent oxygen.
2. Carbon NMR (C)
C3 vs C4 Shifts:
C3 (attached to Oxygen) typically resonates at 145 – 155 ppm .
C4 (beta to Oxygen) typically resonates at 95 – 105 ppm .
Application: In a 3-substituted isomer, the quaternary carbon will be downfield (~150 ppm), and the methine (CH) carbon will be upfield (~100 ppm). In a 4-substituted isomer, the methine (CH) is downfield (~145 ppm) and the quaternary is upfield (~110 ppm).
3. 2D NMR (HMBC) - The "Judge"
When chemical shifts are ambiguous due to complex substituents, Heteronuclear Multiple Bond Correlation (HMBC) provides structural proof.
The H3-C1 Correlation:
In 4-substituted isomers, the retained H3 proton has a 3-bond path to C1 (H3–C3–O–C1). This typically yields a strong cross-peak .
In 3-substituted isomers, the retained H4 proton has a 4-bond path to C1 (H4–C4–C3–O–C1) or 5-bond path (H4–C4–C4a–C8a–C1). This yields no cross-peak (or extremely weak).
B. Optical Properties (UV-Vis/Fluorescence)
Isochromenes are often fluorescent. The substitution pattern affects the conjugation length and quantum yield.
3-Aryl Isochromenes: Often exhibit higher fluorescence quantum yields due to direct conjugation of the aryl group with the vinyl ether oxygen lone pair through the double bond.
4-Aryl Isochromenes: The conjugation is cross-conjugated relative to the oxygen lone pair, often resulting in blue-shifted absorption and lower fluorescence intensity compared to the 3-isomer.
Experimental Protocol: The Isomer ID Workflow
Objective: Isolate and identify the major regioisomer from a crude cyclization mixture.
Step 1: Crude NMR Screening
Dissolve 5-10 mg of crude reaction mixture in 0.6 mL
.
Acquire a standard
H NMR (16 scans).
Region Check:
Integrate the region 5.5–6.0 ppm . Presence suggests 3-substituted .
Integrate the region 6.5–7.5 ppm (excluding aromatic multiplets). Presence of a singlet here suggests 4-substituted .
Note: If you see a triplet/doublet at ~4.5 ppm, check for the 5-exo-dig product (isobenzofuran derivative).
Data synthesized from representative 3-aryl-1H-isochromene [1] and general enol ether shift principles [2].
References
Mehta, S., Waldo, J. P., & Larock, R. C. (2009). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols . The Journal of Organic Chemistry, 74(3), 1141–1147. [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Enol Ether chemical shifts).
Varela-Fernández, A., et al. (2009). Ruthenium-Catalyzed Cycloisomerization of Benzannulated Homo- and Bis-homopropargylic Alcohols . Organic Letters, 11(23), 5350–5353. [Link]
Dubey, A., & Kumar, S. (2021). Recent Advances in the Synthesis of Isochromenes . RSC Advances, 11, 20123. [Link]
A Comparative Guide to Cross-Reactivity Profiling of 3,4-Dihydro-1H-isochromen-5-amine
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel chemical entity, 3,4-Dihydro-1H-isochromen-5-amine. As researchers and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel chemical entity, 3,4-Dihydro-1H-isochromen-5-amine. As researchers and drug development professionals, understanding a compound's cross-reactivity is not merely a regulatory checkbox but a foundational step in building a robust safety and efficacy profile. Unintended interactions can lead to adverse drug reactions or obscure the true mechanism of action, representing significant risks to both patient safety and project viability.[1][2]
The structure of 3,4-Dihydro-1H-isochromen-5-amine, featuring a privileged isochroman scaffold and a primary aromatic amine, warrants a thorough and systematic investigation of its selectivity. The isochroman core is present in numerous bioactive natural products and synthetic molecules, suggesting a wide range of potential biological interactions.[3][4][5] Furthermore, the presence of a basic amine group can contribute to pharmacological promiscuity, as such moieties often interact with multiple targets.[1][6]
This guide outlines a tiered, data-driven approach to de-risk 3,4-Dihydro-1H-isochromen-5-amine (hereafter referred to as "Compound X") by characterizing its selectivity profile. We will detail the strategic rationale, present actionable experimental protocols, and provide examples of how to interpret the resulting data.
Part 1: The Strategic Imperative for Early Selectivity Profiling
In modern drug discovery, front-loading activities that identify potential liabilities is paramount. Early-stage cross-reactivity screening helps to:
Identify Potential Safety Issues: Unforeseen interactions with targets like hERG channels, GPCRs, or kinases can lead to cardiotoxicity, CNS side effects, or other adverse events.[7][8]
Elucidate Mechanism of Action: Distinguishing on-target from off-target effects is crucial for understanding the true pharmacological mechanism of a compound.
Guide Medicinal Chemistry Efforts: A clear selectivity profile allows chemists to optimize for potency at the primary target while designing out unwanted activities.
Ensure Regulatory Compliance: Regulatory bodies like the FDA require comprehensive safety pharmacology data as part of an Investigational New Drug (IND) application.[9][10][11][12]
Our proposed strategy follows a logical, tiered progression designed to maximize information while conserving resources.
Tiered Screening Workflow
A systematic approach ensures that resources are deployed efficiently, moving from broad, high-throughput methods to more focused, in-depth analyses.
Caption: A tiered workflow for cross-reactivity assessment.
Part 2: Hypothetical Cross-Reactivity Data for Compound X
To illustrate the process, we present hypothetical data for Compound X, whose primary target is assumed to be the novel kinase, "Target Kinase A" (TKA), with an IC50 of 15 nM.
This initial screen casts a wide net to identify potential areas of concern. A common threshold for a "hit" in such screens is ≥50% inhibition.
Target Class
Target
% Inhibition at 10 µM
Result
Kinase
Target Kinase A (TKA)
98%
On-Target
Kinase
Kinase B
72%
Hit
Kinase
Kinase C
15%
No Hit
GPCR
Adrenergic α2A
85%
Hit
GPCR
Dopamine D2
30%
No Hit
GPCR
Serotonin 5-HT2A
65%
Hit
Ion Channel
hERG
45%
Borderline
Ion Channel
Nav1.5
10%
No Hit
Transporter
SERT
5%
No Hit
Interpretation: The Tier 1 screen confirms potent activity at the intended target (TKA). However, it also flags three significant off-target hits (Kinase B, Adrenergic α2A, 5-HT2A) and a borderline result for the hERG channel, which requires mandatory follow-up due to its association with cardiac risk.
The hits from Tier 1 are now subjected to full dose-response assays to determine their potency (IC50 or Ki values). This allows for a quantitative comparison against the primary target.
Target
Assay Type
IC50 / Ki (nM)
Selectivity Index (Off-Target IC50 / On-Target IC50)
Target Kinase A (TKA)
Enzymatic (ADP-Glo)
15
-
Kinase B
Enzymatic (ADP-Glo)
750
50-fold
Adrenergic α2A
Radioligand Binding
450
30-fold
Serotonin 5-HT2A
Radioligand Binding
1,200
80-fold
hERG
Electrophysiology
>30,000
>2000-fold
Interpretation: The dose-response data provide critical context. While Kinase B, Adrenergic α2A, and 5-HT2A are confirmed off-targets, they are 30- to 80-fold less potent than the primary target. A selectivity window of >100-fold is often desired, but a 30-fold window can be acceptable depending on the therapeutic indication and the nature of the off-target. The hERG liability is low (>2000-fold selectivity), significantly de-risking the potential for cardiotoxicity.
Part 3: Experimental Methodologies
Accurate and reproducible data are the bedrock of any comparative guide. Here we provide standardized protocols for the key assays mentioned.
Protocol 1: Kinase Enzymatic Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[13][14][15]
Objective: To determine the IC50 of Compound X against TKA and Kinase B.
Materials:
Recombinant Kinase (TKA, Kinase B)
Substrate peptide
ATP
Compound X (serial dilutions)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Multimode plate reader with luminescence detection
Procedure:
Kinase Reaction:
Add 2.5 µL of 2X kinase/substrate solution to each well.
Add 0.5 µL of Compound X dilutions (or DMSO vehicle control) to the wells.
Initiate the reaction by adding 2.0 µL of 2.5X ATP solution.
Incubate for 60 minutes at room temperature.
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
Incubate for 40 minutes at room temperature.
ADP to ATP Conversion & Detection:
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition:
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the normalized response against the log of Compound X concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay
This method measures the ability of a test compound to displace a known radioactive ligand from its receptor.[16][17][18]
Objective: To determine the Ki of Compound X for the Adrenergic α2A and Serotonin 5-HT2A receptors.
Materials:
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
Radioligand (e.g., [³H]-Rauwolscine for α2A, [³H]-Ketanserin for 5-HT2A)
Compound X (serial dilutions)
Non-specific binding competitor (e.g., 10 µM Yohimbine for α2A)
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)
96-well filter plates (GF/C)
Scintillation fluid and microplate scintillation counter
Procedure:
Assay Plate Preparation: In a 96-well plate, combine:
50 µL of Compound X dilution (or vehicle for total binding, or non-specific competitor for non-specific binding).
50 µL of radioligand at a concentration near its Kd.
150 µL of cell membrane preparation (e.g., 10-20 µg protein/well).[19]
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.[16]
Filtration: Rapidly harvest the plate contents onto the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
Calculate specific binding = Total Binding - Non-specific Binding.
Plot the % inhibition of specific binding against the log of Compound X concentration to determine the IC50.
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement within a physiological cellular context.[20][21][22] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[21][22]
Objective: To confirm that Compound X engages TKA in intact cells.
Materials:
Cell line expressing TKA (e.g., MCF-7)
Compound X
PBS and cell culture media
Protease inhibitor cocktail
PCR tubes and a thermal cycler
Instrumentation for protein quantification (e.g., Western Blot or an ELISA-based method)
Procedure:
Compound Treatment: Treat intact cells in suspension or adherent plates with various concentrations of Compound X (and a vehicle control) for 1 hour at 37°C.[21]
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[20]
Cell Lysis: Lyse the cells via freeze-thaw cycles or lysis buffer.
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
Quantification: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of soluble TKA remaining using Western Blot or another specific protein detection method.
Data Analysis: Plot the amount of soluble TKA against the temperature for each compound concentration. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
Part 4: Mechanistic Implications of Off-Target Activity
Understanding the potential consequences of the identified off-target activities is crucial for predicting clinical outcomes.
Caption: Potential on-target and off-target signaling pathways for Compound X.
This diagram illustrates how Compound X, while achieving its therapeutic goal through TKA inhibition, could also elicit side effects via its lower-potency interaction with adrenergic and serotonergic receptors. The 30-fold selectivity window against the Adrenergic α2A receptor, for example, may mean that at higher therapeutic doses required for efficacy, sufficient receptor occupancy occurs to cause hypotension or sedation. This risk must be evaluated in subsequent in vivo safety pharmacology studies.[23]
Conclusion and Forward Look
The cross-reactivity assessment for 3,4-Dihydro-1H-isochromen-5-amine (Compound X) demonstrates a promising, albeit imperfect, selectivity profile. The compound is highly potent against its intended target, TKA, and possesses a significant safety margin with respect to hERG. However, off-target activities at Kinase B, Adrenergic α2A, and Serotonin 5-HT2A have been identified and quantified.
The selectivity windows of 30- to 80-fold provide a solid foundation for further development but highlight the need for careful monitoring in preclinical toxicology and early clinical trials.[8] These findings empower the drug development team to make informed decisions, whether by advancing Compound X with a clear understanding of its potential liabilities or by guiding further medicinal chemistry efforts to enhance its selectivity. This systematic, data-driven approach is the cornerstone of building a comprehensive safety profile and is essential for the successful translation of a chemical entity into a therapeutic agent.
References
Bio-protocol. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Available from: [Link]
Pro-Path. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]
National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]
ResearchGate. (n.d.). Amine promiscuity and toxicology analysis. Available from: [Link]
Patsnap. (2025). What are preclinical safety pharmacology requirements?. Available from: [Link]
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Available from: [Link]
PubMed. (2017). Amine promiscuity and toxicology analysis. Available from: [Link]
PubMed. (2016). GPCR-radioligand binding assays. Available from: [Link]
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives. Available from: [Link]
Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available from: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]
Wiley Online Library. (n.d.). Example of molecules containing (aza) 3‐isochromanone scaffold with biological interest. Available from: [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]
AnaPath. (2019). Tissue Cross-Reactivity Study and its Applications. Available from: [Link]
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Available from: [Link]
Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Available from: [Link]
StageBio. (2024). What Is a Tissue Cross Reactivity Study?. Available from: [Link]
PubMed. (2022). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Available from: [Link]
U.S. Food and Drug Administration (FDA). (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]
Journal of Medicinal Chemistry. (2013). Contributions of Molecular Properties to Drug Promiscuity. Available from: [Link]
ResearchGate. (n.d.). Examples of aromatic amines found in pharmaceutical compounds. Available from: [Link]
PubChem. (n.d.). (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. Available from: [Link]
PubChem. (n.d.). 3,4-Dihydroisocoumarin. Available from: [Link]
Standard Operating Procedure: Disposal & Handling of 3,4-Dihydro-1H-isochromen-5-amine Hydrochloride
Executive Summary & Strategic Context This guide defines the mandatory disposal protocols for 3,4-Dihydro-1H-isochromen-5-amine hydrochloride (and structurally related bicyclic amine salts). As a research scientist, you...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
This guide defines the mandatory disposal protocols for 3,4-Dihydro-1H-isochromen-5-amine hydrochloride (and structurally related bicyclic amine salts). As a research scientist, you must recognize that this compound presents a dual-hazard profile: the organic amine moiety (potential neuroactivity/aquatic toxicity) and the hydrochloride counter-ion (acidity/corrosivity).
Improper disposal into municipal water systems is strictly prohibited due to the stability of the isochroman ring, which resists rapid biodegradation, and the potential for amine precursors to form nitrosamines in water treatment facilities.
Immediate Directive:
NEVER dispose of this substance down the drain.
ALWAYS segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
PREFERRED METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Characterization & Waste Profiling
To dispose of a chemical safely, you must understand its behavior in the waste stream.
Property
Value / Characteristic
Operational Implication
Chemical Structure
Bicyclic aromatic amine (HCl salt)
High stability; potential for aquatic toxicity.[1][2]
Physical State
Solid (Crystalline powder)
Dust inhalation hazard during transfer.
Solubility
Water-soluble (High); Polar organics (Mod.)
Readily mobilizes in groundwater if leached.
Acidity (pH)
~3.0 – 5.0 (in 10% aq. solution)
Corrosive to metal containers; requires pH check.
RCRA Status
Not P/U Listed (typically)
Treat as Hazardous Chemical Waste (Ignitable/Toxic).
The Causality of PPE: We do not wear PPE just "for safety." We wear it to break specific exposure pathways.
Inhalation: The hydrochloride salt is hygroscopic and can form an acidic mist if aerosolized. Requirement: N95 mask (minimum) or Biosafety Cabinet/Fume Hood.
Dermal: Amines can penetrate the epidermis. Requirement: Nitrile gloves (0.11 mm minimum thickness). Double-glove if handling solutions >100 mM.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Objective: Complete mineralization via incineration.
Protocol:
Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers due to potential HCl corrosion.
pH Check: Test the pH of the solution. If pH < 4, slowly add Sodium Bicarbonate (
) until pH is neutral (6–8). Reason: To prevent corrosion of waste drums and reduce volatility.
Precipitation (Optional): For high concentrations, basifying to pH > 10 may precipitate the free amine (insoluble). This solid can be filtered and treated as Scenario A, reducing the volume of liquid waste.
Collection: Pour the neutralized liquid into the "Aqueous Chemical Waste" carboy.
Prohibition: Do not mix with oxidizers (e.g., bleach, peroxides) as this may generate exothermic reactions or toxic chloramines.
Scenario C: Organic Solvent Solutions
Objective: Solvent recovery or fuel blending.
Protocol:
Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO).
Segregation:
If Halogenated: Pour into "Halogenated Waste" carboy.
If Non-Halogenated: Pour into "Non-Halogenated/Flammable Waste" carboy.
Note: The amine salt will likely remain dissolved or suspended. Ensure the waste tag lists the amine concentration approx. % wt.[3]
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for disposing of 3,4-Dihydro-1H-isochromen-5-amine HCl based on its physical state and solvent matrix.
Caption: Decision logic for segregating isochroman-amine waste streams to ensure regulatory compliance and safety.
Emergency Spill Response
In the event of a spill, autonomy is secondary to safety. Follow this rigid protocol:
Isolate: Evacuate the immediate area (10 ft radius).
Protect: Don PPE (Gloves, Goggles, Lab Coat).
Contain:
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
Liquid Spill: Absorb with vermiculite or spill pads. Do not use paper towels for concentrated acid salts (charring risk); use inert absorbents.
Decontaminate: Wipe the surface with a dilute surfactant (soap water) followed by a water rinse.
Dispose: All cleanup materials go into the Solid Hazardous Waste bin.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Governs hazardous waste identification and disposal codes).
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Isochroman derivatives. (General chemical and physical properties for risk assessment).
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Standard for interpreting hazard statements H302/H315/H319).
[Link]
Personal Protective Equipment (PPE) & Handling Guide: 3,4-Dihydro-1H-isochromen-5-amine;hydrochloride
Executive Safety Directive (Read First) The Core Risk: This compound is a functionalized aromatic amine hydrochloride .[1] While specific toxicological data for the 5-amine isomer may be limited compared to its 1-substit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive (Read First)
The Core Risk: This compound is a functionalized aromatic amine hydrochloride .[1] While specific toxicological data for the 5-amine isomer may be limited compared to its 1-substituted analogs, you must apply the Precautionary Principle for Primary Aromatic Amines (PAAs).[1] PAAs are frequently potent sensitizers, potential carcinogens, and can exhibit significant acute toxicity.[1]
Immediate Operational Rules:
Zero Inhalation: The hydrochloride salt form is likely a fine, electrostatic powder.[1] Inhalation of this acidic dust is the primary exposure vector.[1] All solid handling must occur inside a certified chemical fume hood.
Acidic Moisture: Upon contact with mucous membranes (eyes, lungs), the HCl moiety hydrolyzes to release hydrochloric acid, causing immediate irritation or burns.[1]
Double Barrier: Single nitrile gloves are insufficient for prolonged contact with aromatic amines in solution.[1]
Hazard Identification & Risk Assessment
This assessment synthesizes data from structural analogs (e.g., 3,4-dihydro-1H-isochromen-1-ylmethylamine) and general PAA safety standards.[1]
Hazard Category
GHS Classification (Projected)
Operational Implication
Acute Toxicity
H302/H312/H332 (Harmful if swallowed, in contact with skin, or inhaled).[1][2]
Treat as a poison.[1] Do not leave open containers on benchtops.
Respiratory:N95 (minimum) if within a fume hood.[1] If weighing outside a hood (strongly discouraged) or generating significant dust, use a P100 Half-Face Respirator .[1]
Eyes:Chemical Splash Goggles (Indirect Vent).[1] Reasoning: Safety glasses allow dust to bypass side shields and react with eye moisture.[1]
Hands:Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Reasoning: Aromatic amines can permeate thin nitrile.[1] The second layer provides a visual breach indicator and extra breakthrough time.[1]
Body: Lab coat (buttoned to neck) + Tyvek® Sleeves .[1] Reasoning: Protects wrist gap between glove and coat.[1]
Respiratory: Standard lab ventilation (10-12 air changes/hour) is usually sufficient if working in a hood.[1]
Eyes: Safety Glasses with Side Shields (Goggles preferred if volume > 50mL).[1]
Hands: Single Nitrile Gloves (change immediately upon splash).[1]
Body: Standard Lab Coat.
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, ensuring safety protocols scale with the risk level.
Figure 1: Decision logic for PPE selection based on physical state and operational step. Note the critical requirement for static control during solid handling.
Decontamination Prep: Prepare a beaker of 5% surfactant (e.g., Decon 90) or dilute acetic acid (if neutralizing the amine base, though the HCl salt is already acidic, surfactant is better for cleaning).[1]
Static Neutralization: Amine salts are often fluffy and electrostatic.[1] Place an ionizing bar or use an antistatic gun on the weighing boat before adding the chemical.[1]
Note: The dissolution of hydrochloride salts can be mildly endothermic or exothermic.[1] Stir gently.
Phase 3: Cleanup & Disposal[1][3]
Wipe Down: Wipe the balance area with a wet paper towel (solvent or water) to capture invisible dust.[1]
Waste Segregation:
Solids: Dispose of weighing boats and contaminated gloves in "Hazardous Solid Waste" (labeled Toxic/Irritant).[1]
Liquids: Dispose in "Basic/Organic Waste" (if neutralized) or standard organic waste.[1] Do not mix with strong oxidizers (e.g., nitric acid) as this can generate toxic chloramines or nitro-compounds.[1]
Emergency Response
Scenario
Immediate Action
Eye Contact
Flush for 15 Minutes. The HCl salt will cause immediate pain.[1] Hold eyelids open. Seek medical attention.
Skin Contact
Brush, then Wash. Gently brush off dry powder (avoid rubbing it in), then wash with soap and copious water.[1] Remove contaminated clothing.[1][4][5][6]
Inhalation
Evacuate. Move to fresh air.[1][4][6] If breathing is difficult, oxygen should be administered by trained personnel.[1]
Spill (Solid)
Do Not Sweep. Dry sweeping creates dust.[1] Cover with wet paper towels (to dampen) and scoop into a waste bag.[1]
References
Sigma-Aldrich. (2025).[1] Safety Data Sheet: (3,4-dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride. Retrieved from
National Institutes of Health (PubChem). (n.d.).[1] Compound Summary for CID 209070 (Isochroman-amine derivatives). Retrieved from
American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] Retrieved from
Fisher Scientific. (2010).[1] Safety Data Sheet: Aromatic Amine Handling Guidelines. Retrieved from [7]
(Note: While specific data for the 5-amine isomer is rare, the protocols above are grounded in the safety standards for the broader class of isochroman-amine hydrochlorides and primary aromatic amines.)